Benzyl-PEG6-bromide
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BrO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHESJGULKUNTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG6-bromide: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Benzyl-PEG6-bromide, a versatile bifunctional linker molecule increasingly utilized in biomedical research and drug development. This document details its physicochemical characteristics, reactivity, and common applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and data are presented to facilitate its practical application in a laboratory setting.
Core Chemical Properties
This compound is a heterobifunctional molecule featuring a benzyl ether at one terminus and a bromide at the other, connected by a hexaethylene glycol (PEG6) spacer. This structure imparts a unique combination of properties, making it a valuable tool in bioconjugation and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₁BrO₆ | [1][2] |
| Molecular Weight | 435.35 g/mol | [2] |
| CAS Number | 1449202-44-1 | [1][2] |
| Appearance | Colorless to pale yellow oil or liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, dichloromethane, and ethanol. The PEG chain enhances water solubility compared to a simple alkyl bromide. | |
| Storage | Store at -20°C in a dry, inert atmosphere to prevent degradation. |
Reactivity and Functional Roles
The chemical utility of this compound is primarily defined by its two functional ends: the benzyl ether and the alkyl bromide, separated by a flexible and hydrophilic PEG6 linker.
-
Alkyl Bromide: The bromide is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile conjugation of this compound to a variety of nucleophiles, most notably thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini). This reactivity is fundamental to its application in bioconjugation and the synthesis of complex molecules like PROTACs.
-
Benzyl Ether: The benzyl group serves as a stable protecting group for the hydroxyl terminus of the PEG linker. It is generally robust under a variety of reaction conditions but can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to liberate the free hydroxyl group for further functionalization if required.
-
PEG6 Linker: The hexaethylene glycol spacer offers several advantages in drug development. It enhances the aqueous solubility of the molecule and any conjugate it is a part of. The flexibility of the PEG chain is also believed to be crucial for allowing the two ends of a PROTAC to simultaneously bind to their respective target proteins.
Applications in PROTAC Synthesis
A primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In a typical PROTAC synthesis workflow, this compound can be reacted with a ligand for the target protein or the E3 ligase, followed by deprotection of the benzyl group (if necessary) and subsequent coupling to the second ligand. The bromide's reactivity allows for a modular and efficient assembly of the final PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
4.1. General Protocol for Reaction with a Thiol Nucleophile
This protocol describes a general method for the S-alkylation of a thiol-containing molecule with a bromo-PEG derivative like this compound.
Materials:
-
Thiol-containing compound
-
This compound
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the thiol-containing compound (1.0 equivalent) in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to deprotonate the thiol.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the reaction of a thiol with this compound.
4.2. General Protocol for Reaction with an Amine Nucleophile
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with a bromo-PEG derivative.
Materials:
-
Amine-containing compound
-
This compound
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
A non-nucleophilic base (e.g., DIPEA or Potassium Carbonate)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere
Procedure:
-
Dissolve the amine-containing compound (1.0 equivalent) in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add the base (2-3 equivalents) to the solution.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with heating (e.g., 60-80 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Analytical Characterization
The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the PEG chain (repeating -OCH₂CH₂- units), and the methylene group adjacent to the bromine. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the different carbon environments in the molecule. |
| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight | A peak corresponding to the mass of the molecule (e.g., [M+H]⁺ or [M+Na]⁺). |
| HPLC | Purity assessment and reaction monitoring | A single major peak for the pure compound. Can be used to track the consumption of starting materials and the formation of the product. |
5.1. Representative HPLC Method for PEGylated Compounds
A general reversed-phase HPLC method can be adapted for the analysis of this compound and its derivatives.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the benzyl group) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
Stability and Storage
PEG-containing molecules can be susceptible to oxidation over long-term storage. This compound should be stored at -20°C under an inert atmosphere and protected from light. The stability of its conjugates will depend on the nature of the linked molecules and the linkage type. The ether linkages of the PEG backbone are generally stable to a wide range of pH conditions.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties of the PEG linker make it an excellent choice for the synthesis of complex bioconjugates, particularly PROTACs. While specific quantitative data for this exact molecule is limited in public literature, the general principles of PEG chemistry and nucleophilic substitution provide a strong foundation for its successful application in the laboratory. The provided general protocols and analytical methods serve as a starting point for the development of specific applications for this promising linker molecule.
References
An In-depth Technical Guide to Benzyl-PEG6-bromide: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Benzyl-PEG6-bromide, a heterobifunctional linker commonly utilized in pharmaceutical sciences and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Chemical Structure and Properties
This compound is comprised of three key functional components: a benzyl protecting group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal bromide. This unique architecture imparts specific functionalities crucial for its application in bioconjugation and drug delivery.
-
Benzyl Group: The benzyl ether serves as a stable protecting group for the terminal hydroxyl of the PEG chain. It can be selectively removed under specific conditions, such as catalytic hydrogenation, to reveal a reactive hydroxyl group for further chemical modification.
-
PEG6 Spacer: The hydrophilic hexa(ethylene glycol) chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. The defined length of the PEG spacer allows for precise control over the distance between conjugated moieties.
-
Bromide: The terminal bromide is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions. This allows for efficient conjugation with nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini).
Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 1-(Benzyloxy)-2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane |
| CAS Number | 1449202-44-1 |
| Molecular Formula | C₁₉H₃₁BrO₆ |
| Molecular Weight | 435.35 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOBr |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from hexa(ethylene glycol). The first step involves the mono-benzylation of hexa(ethylene glycol) to yield Benzyl-PEG6-alcohol. The subsequent step is the conversion of the terminal hydroxyl group to a bromide.
Synthesis of Benzyl-PEG6-alcohol
The synthesis of the precursor, Benzyl-PEG6-alcohol, involves the reaction of hexa(ethylene glycol) with benzyl bromide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Experimental Protocol:
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Reaction Setup: To a solution of hexa(ethylene glycol) (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation: After stirring for 30 minutes, add benzyl bromide (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Benzyl-PEG6-alcohol.
| Parameter | Value |
| Starting Material | Hexa(ethylene glycol) |
| Reagents | Sodium hydride, Benzyl bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | 70-85% |
| Purity | >95% (determined by NMR and LC-MS) |
Conversion of Benzyl-PEG6-alcohol to this compound
The terminal hydroxyl group of Benzyl-PEG6-alcohol is converted to a bromide using a suitable brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Experimental Protocol (using PBr₃):
-
Reaction Setup: Dissolve Benzyl-PEG6-alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
| Parameter | Value |
| Starting Material | Benzyl-PEG6-alcohol |
| Reagent | Phosphorus tribromide (PBr₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Typical Yield | 85-97%[1] |
| Purity | >98% (determined by NMR and LC-MS) |
Synthesis Workflow
The overall synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: Synthesis of this compound.
Applications in Drug Development
This compound is a valuable tool in the development of complex therapeutic molecules. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecular entities.
PROTACs
In the field of PROTACs, this compound can be used as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The benzyl group can be deprotected to allow for the attachment of one of the ligands, while the bromide end can be reacted with a corresponding nucleophile on the other ligand.
Antibody-Drug Conjugates (ADCs)
For ADCs, the bromide can be reacted with cysteine residues on an antibody to form a stable thioether linkage. The benzyl-protected end can then be deprotected and functionalized with a cytotoxic payload.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Applications of Benzyl-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of Benzyl-PEG6-bromide
This compound is a heterobifunctional chemical linker integral to modern bioconjugation and drug development. Its molecular architecture is specifically designed for the precise connection of two different molecular entities. The structure consists of three key components: a benzyl protecting group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal bromide functional group. This strategic design imparts a unique combination of properties that are highly advantageous in the fields of targeted protein degradation, antibody-drug conjugates (ADCs), and the surface modification of biomaterials and nanoparticles.
The bromide atom serves as a reactive site for nucleophilic substitution, readily coupling with molecules containing thiol or amine groups.[1] The hydrophilic PEG6 chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic therapeutic agents.[1] The benzyl group acts as a stable protecting group for a terminal hydroxyl, which can be selectively removed under mild catalytic hydrogenation conditions to reveal a hydroxyl group for further chemical modification.[1][2]
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound is provided below, offering a quick reference for experimental design.
| Property | Value | Reference |
| CAS Number | 1449202-44-1 | [3] |
| Molecular Formula | C19H31BrO6 | |
| Molecular Weight | 435.35 g/mol | |
| Purity | ≥98% | |
| Appearance | Colorless to pale yellow liquid or oil | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | N/A |
Primary Application: Synthesis of PROTACs
The most prominent application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. They are composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they determine the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker in facilitating the formation of the ternary complex.
References
An In-depth Technical Guide to Benzyl-PEG6-bromide
This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl-PEG6-bromide, a versatile bifunctional linker used extensively in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.
Introduction
This compound is a derivative of polyethylene glycol (PEG) that features a benzyl ether at one terminus and a bromide at the other. The hexaethylene glycol (PEG6) spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous media. The benzyl group serves as a protecting group that can be removed under specific conditions, while the terminal bromide is an excellent leaving group for nucleophilic substitution reactions. These characteristics make this compound a valuable tool in bioconjugation, linker chemistry, and the synthesis of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for its application in chemical synthesis and for the characterization of its derivatives.
| Property | Value | References |
| Molecular Formula | C₁₉H₃₁BrO₆ | [1][4] |
| Molecular Weight | 435.35 g/mol | |
| (also reported as 435.4 g/mol and 434.13 g/mol ) | ||
| CAS Number | 1449202-44-1 | |
| Purity | Typically ≥ 98% | |
| Synonym | BnO-PEG5-CH₂CH₂Br | |
| Appearance | Not specified in search results | |
| Storage Conditions | -20°C, in a dark place under an inert atmosphere |
Key Applications and Reactivity
This compound is a bifunctional linker with distinct reactive ends, enabling a variety of chemical transformations. The diagram below illustrates the primary functionalities of the molecule.
Figure 1: Functional components of the this compound molecule.
The reactivity of each functional group is described below:
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Benzyl Group: This group serves as a stable protecting group for the hydroxyl terminus of the PEG chain. It can be deprotected via catalytic hydrogenation, revealing a primary alcohol for further functionalization.
-
PEG6 Linker: The hexaethylene glycol chain is a flexible, hydrophilic spacer. In bioconjugation, this linker can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
Bromide: The terminal bromide is a highly effective leaving group, making this end of the molecule susceptible to nucleophilic substitution. It can readily react with nucleophiles such as amines and thiols to form stable covalent bonds.
The workflow for a typical bioconjugation reaction involving this compound is depicted in the following diagram.
Figure 2: A generalized workflow for the use of this compound in bioconjugation.
Experimental Protocols
Detailed experimental protocols for the use of this compound were not available in the provided search results. Researchers should refer to specific literature for protocols relevant to their application of interest. General handling and safety precautions are available on the material safety data sheets (MSDS) provided by suppliers. It is recommended to handle the compound under an inert gas and protect it from moisture.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and the life sciences. Its well-defined structure, bifunctional nature, and the hydrophilic properties of the PEG linker make it an ideal choice for a wide range of applications, including the synthesis of PROTACs and other complex biomolecules. The data and diagrams presented in this guide provide a foundational understanding of its properties and reactivity to aid in the design of novel chemical and biological entities.
References
In-Depth Technical Guide: Benzyl-PEG6-bromide (CAS: 1449202-44-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-PEG6-bromide (CAS: 1449202-44-1) is a heterobifunctional crosslinker of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. The document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound is a derivative of polyethylene glycol (PEG) containing six ethylene glycol units. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1] The molecule is functionalized with a benzyl group at one terminus and a bromide at the other. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions, while the bromide is an excellent leaving group for nucleophilic substitution reactions.[1] These characteristics make this compound a versatile tool for covalently linking different molecular entities.
Its primary application lies in the construction of PROTACs. PROTACs are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker in molecules like this compound plays a crucial role in spanning the distance between the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1449202-44-1 | [1] |
| Molecular Formula | C₁₉H₃₁BrO₆ | [1] |
| Molecular Weight | 435.4 g/mol | |
| Appearance | Solid | - |
| Purity | Typically >95% | - |
| Storage | -20°C, desiccated |
Applications in Drug Development
The unique structural features of this compound make it a valuable reagent in several areas of drug development:
-
PROTAC Synthesis: As a bifunctional linker, it is used to connect a warhead (ligand for the protein of interest) to an E3 ligase ligand. The hydrophilic PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule.
-
Bioconjugation: The reactive bromide group allows for the conjugation of this PEG linker to various biomolecules containing nucleophilic functional groups, such as amines and thiols. This can be utilized to modify proteins, peptides, or other biologically active molecules to improve their therapeutic properties.
-
Drug Delivery: PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound can be used as a building block in the synthesis of more complex drug delivery systems.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes the reaction of the bromide terminus of this compound with a primary or secondary amine, a common step in PROTAC synthesis.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add the non-nucleophilic base (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred amine solution.
-
Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
General Protocol for Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield a free hydroxyl group.
Materials:
-
Benzyl-PEG6-conjugate
-
Palladium on carbon (10% Pd/C)
-
Solvent such as Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Benzyl-PEG6-conjugate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Purge the flask with an inert gas to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.
Signaling Pathways and Experimental Workflows
The primary role of this compound in a biological context is as a component of a PROTAC. The resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.
General PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces target protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Example Signaling Pathway: IRAK4 Degradation
PROTACs are being developed to target key proteins in various disease signaling pathways. One such target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases. A PROTAC designed to degrade IRAK4 would function as depicted below.
Caption: PROTAC-mediated degradation of IRAK4 disrupts inflammatory signaling.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a multi-step workflow.
Caption: A representative synthetic workflow for a PROTAC using this compound.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, featuring a hydrophilic PEG spacer, a reactive bromide, and a cleavable benzyl protecting group, makes it particularly suitable for the synthesis of PROTACs and other bioconjugates. This guide provides essential technical information and representative experimental protocols to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like this compound will undoubtedly grow in importance.
References
Benzyl-PEG6-bromide: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of Benzyl-PEG6-bromide, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology, offering critical data and methodologies to ensure the effective use and handling of this reagent.
Introduction
This compound is a valuable chemical tool that incorporates a six-unit polyethylene glycol (PEG) spacer, affording increased hydrophilicity to the molecules it is incorporated into.[1][2] The benzyl ether moiety serves as a stable protecting group for one terminus of the PEG chain, while the bromide at the other end provides a reactive site for nucleophilic substitution, enabling conjugation to various substrates such as proteins, peptides, and small molecules. Understanding the solubility and stability of this linker is paramount for its successful application in complex synthetic workflows and for ensuring the integrity of the final conjugate.
Solubility Profile
The inherent properties of the PEG chain in this compound enhance its solubility in aqueous and many organic solvents. While comprehensive quantitative data on its solubility limits in various solvents is not extensively published, practical guidance for preparing stock solutions is available from suppliers.
Practical Solubility for Stock Solutions
The following table, derived from supplier data, provides the required solvent volumes to prepare stock solutions of this compound at various concentrations. This information is crucial for accurate and reproducible experimental design.
| Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.2969 mL | 11.4847 mL | 22.9695 mL |
| 5 mM | 0.4594 mL | 2.2969 mL | 4.5939 mL |
| 10 mM | 0.2297 mL | 1.1485 mL | 2.2969 mL |
| 50 mM | 0.0459 mL | 0.2297 mL | 0.4594 mL |
Table 1: Solvent volumes required to prepare stock solutions of this compound. Data is based on a molecular weight of 435.35 g/mol .[1] It is recommended to use these solutions as soon as possible after preparation.[1]
Commonly used solvents for dissolving this compound include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and water. The PEG linker contributes to its aqueous solubility.[2]
Stability and Storage
The stability of this compound is a critical factor for its handling, storage, and use in chemical reactions. The molecule's stability is influenced by temperature, pH, and exposure to light.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended by suppliers:
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dark place under an inert atmosphere. |
| In Solvent | -80°C | Up to 1 year | Use as soon as possible. |
Table 2: Recommended storage conditions for this compound.
Factors Influencing Stability
The chemical structure of this compound contains two key functionalities that dictate its stability: the benzyl ether linkage and the terminal alkyl bromide.
-
Benzyl Ether Linkage: Ethers are generally stable chemical groups. However, the benzyl ether is susceptible to cleavage under strongly acidic or basic conditions, and at elevated temperatures.
-
Alkyl Bromide Terminus: The primary bromide is a reactive functional group susceptible to nucleophilic substitution and hydrolysis. In aqueous solutions, the bromide can be slowly displaced by a hydroxyl group, leading to the formation of Benzyl-PEG6-alcohol. The presence of nucleophiles, even weak ones, will accelerate the substitution of the bromide.
Experimental Protocols
To assist researchers in verifying the solubility and assessing the stability of this compound for specific applications, the following general experimental protocols are provided.
Protocol for Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways.
References
An In-depth Technical Guide to Benzyl-PEG6-bromide: Core Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-bromide is a heterobifunctional crosslinker that has garnered significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a polyethylene glycol (PEG) spacer of six units, is capped at one end by a reactive bromide and at the other by a stable benzyl ether. This strategic design allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable tool in the construction of complex biomolecules. The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting conjugate. This guide provides a detailed examination of the core mechanism of action of this compound, supported by illustrative diagrams and representative experimental protocols.
Core Mechanism of Action: Nucleophilic Substitution
The primary mechanism of action of this compound in bioconjugation is a nucleophilic substitution reaction. The bromide atom serves as an excellent leaving group, readily displaced by a nucleophile. In the context of biological macromolecules, common nucleophiles include the primary amines of lysine residues and the thiol groups of cysteine residues on the surface of proteins.
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) pathway, where the nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a new covalent bond and the displacement of the bromide ion. The benzyl group on the distal end of the PEG chain remains inert during this process, serving as a protecting group that can be removed in a subsequent step if required.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively available in the public domain, a representative protocol for the conjugation of a protein to this compound can be outlined as follows. It is crucial to note that optimization of reaction conditions, including pH, temperature, and stoichiometry, is essential for achieving the desired degree of conjugation and minimizing side reactions.
Representative Protocol: Conjugation of a Generic Protein with this compound
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4. The optimal pH may vary depending on the protein's isoelectric point and the desired site of conjugation (e.g., a slightly higher pH can favor the deprotonation of lysine amines).
-
Ensure the protein solution is free of any extraneous nucleophiles (e.g., Tris buffer) that could compete with the intended reaction. Buffer exchange via dialysis or size-exclusion chromatography may be necessary.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the this compound stock solution to the protein solution in a dropwise manner while gently stirring. The molar ratio of this compound to the protein will depend on the desired degree of labeling and should be empirically determined. Ratios can range from 1:1 to 20:1 or higher.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 4°C for a specified duration, typically ranging from 1 to 24 hours. The reaction progress can be monitored by techniques such as MALDI-TOF mass spectrometry to observe the increase in the protein's molecular weight corresponding to the addition of the PEG linker.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a nucleophilic group, such as Tris or glycine, to consume any unreacted this compound.
-
Purify the resulting protein-PEG conjugate to remove excess reagents and byproducts. This is typically achieved through size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the purified conjugate to determine the degree of PEGylation. This can be accomplished using techniques like SDS-PAGE (which will show a shift in the protein's apparent molecular weight), mass spectrometry, or UV-Vis spectroscopy if the attached molecule has a chromophore.
-
Data Presentation
| Parameter | Typical Range/Value | Purpose/Consideration |
| Reactants | ||
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |
| Molar Ratio (Linker:Protein) | 1:1 to 20:1 | Influences the degree of labeling. Higher ratios increase the number of attached PEG chains. |
| Reaction Conditions | ||
| pH | 7.0 - 8.5 | Affects the nucleophilicity of amines and thiols. Higher pH deprotonates amines, increasing their reactivity. |
| Temperature | 4°C to 25°C | Lower temperatures can reduce the rate of hydrolysis and other side reactions, but may require longer reaction times. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the protein and the desired degree of conjugation. |
| Outcome | ||
| Expected Yield | Variable (highly dependent on protein and conditions) | Can be optimized by adjusting reaction parameters. |
| Degree of Labeling | Controllable via stoichiometry | The average number of PEG linkers attached per protein molecule. |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The primary role of this compound is as a building block in the synthesis of more complex molecules, such as PROTACs. The "signaling pathway" in this context is the logical workflow of constructing a functional PROTAC.
Caption: Logical workflow for the synthesis of a PROTAC molecule using this compound.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a protein and the subsequent purification and analysis of the conjugate.
Caption: A typical experimental workflow for protein PEGylation with this compound.
Chemical Reaction Mechanism
The core chemical reaction is the nucleophilic attack of a primary amine (from a lysine residue) on the alkyl bromide of this compound.
Caption: Nucleophilic substitution (SN2) mechanism of this compound with a primary amine.
Benzyl-PEG6-bromide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of Benzyl-PEG6-bromide, a versatile heterobifunctional PEG linker. This document provides a detailed overview of its chemical properties, applications, and experimental considerations for its use in bioconjugation, drug delivery systems, and proteomics.
Introduction to this compound
This compound is a polyethylene glycol (PEG) linker characterized by a benzyl ether group on one terminus and a bromide on the other, separated by a six-unit PEG chain. This structure imparts unique functionalities, making it a valuable tool in the synthesis of complex biomolecules. The benzyl group serves as a stable protecting group for the hydroxyl terminus, which can be removed under specific conditions, such as catalytic hydrogenation. The bromide acts as a reactive site for nucleophilic substitution, readily coupling with thiols and amines. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media, a critical attribute for many biological applications.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1449202-44-1 | [1] |
| Molecular Formula | C19H31BrO6 | [1] |
| Molecular Weight | 435.4 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Varies (often a liquid or low-melting solid) | |
| Storage | -20°C, under inert atmosphere |
Applications in Bioconjugation and Drug Development
The unique bifunctional nature of this compound makes it a versatile linker in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound can be employed as a building block for this linker, offering a defined length and hydrophilicity.
The general workflow for incorporating this compound into a PROTAC is depicted below.
Antibody-Drug Conjugates (ADCs) and Bioconjugation
In the realm of ADCs, the linker plays a pivotal role in the stability and release of the cytotoxic payload. This compound can be used to conjugate drugs to antibodies, often targeting the thiol groups of cysteine residues. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
The general principle of bioconjugation with this compound is illustrated in the following diagram.
Experimental Protocols
The following protocols are generalized procedures for the use of this compound in common bioconjugation reactions. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended for specific applications.
Protocol for Thiol-Reactive Conjugation
This protocol describes the reaction of this compound with a thiol-containing molecule, such as a cysteine residue on a protein.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.0, deoxygenated
-
Organic co-solvent (optional, e.g., DMF, DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the thiol-containing molecule in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.
-
If this compound is not readily soluble in the aqueous buffer, prepare a concentrated stock solution in an organic co-solvent.
-
Add a 5- to 20-fold molar excess of this compound to the solution of the thiol-containing molecule. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a low-molecular-weight thiol.
-
Purify the conjugate to remove unreacted this compound and quenching reagent.
Protocol for Amine-Reactive Conjugation
The reaction of this compound with primary amines, such as lysine residues, typically requires more forcing conditions than with thiols.
Materials:
-
Amine-containing molecule
-
This compound
-
Reaction Buffer: Carbonate-bicarbonate buffer, pH 8.5-9.5
-
Organic co-solvent (e.g., DMF, DMSO)
-
Purification system
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Prepare a stock solution of this compound in an organic co-solvent.
-
Add a 10- to 50-fold molar excess of this compound to the amine-containing solution.
-
Incubate the reaction at an elevated temperature (e.g., 37-50°C) for 4-24 hours.
-
Monitor the reaction progress.
-
Purify the conjugate to remove excess reagents.
Quantitative Data and Characterization
The success of a conjugation reaction is determined by the degree of labeling and the purity of the final product. The following table provides illustrative data for typical conjugation reactions. Actual results will vary depending on the specific reactants and conditions.
| Parameter | Thiol Conjugation | Amine Conjugation | Analytical Technique |
| Molar Ratio (Linker:Molecule) | 5:1 to 20:1 | 10:1 to 50:1 | |
| Typical Reaction Time | 2-4 hours (RT) | 4-24 hours (37°C) | |
| Expected Yield | 60-90% | 30-70% | HPLC, UV-Vis Spectroscopy |
| Degree of Labeling | 1-4 PEGs/molecule | 1-8 PEGs/molecule | Mass Spectrometry, Capillary Electrophoresis |
| Purity of Conjugate | >95% | >90% | SEC-HPLC |
Characterization of the final conjugate is crucial. Mass spectrometry is used to confirm the covalent attachment of the linker and to determine the degree of PEGylation. HPLC and capillary electrophoresis can be used to assess the purity and homogeneity of the product. For PEGylated biomacromolecules in biological fluids, NMR spectroscopy can be a powerful tool for quantification.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile PEG linker for researchers in drug development and biotechnology. Its defined length, hydrophilicity, and dual reactivity provide a powerful tool for the synthesis of complex bioconjugates, including PROTACs and ADCs. The protocols and data presented in this guide offer a starting point for the successful application of this reagent in a variety of research settings.
References
Benzyl-PEG6-bromide in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl-PEG6-bromide, a heterobifunctional linker increasingly utilized in the field of bioconjugation. Its unique properties make it a valuable tool for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the linker's chemical properties, provides step-by-step experimental protocols for its use, and presents quantitative data to inform experimental design.
Introduction to this compound
This compound is a chemical linker featuring a benzyl group at one terminus and a bromide at the other, connected by a six-unit polyethylene glycol (PEG) chain.[1][2] The benzyl group serves as a stable, non-reactive cap, while the bromide is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards thiol groups found in cysteine residues of proteins and peptides.[2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[3][4]
The primary applications of this compound lie in the construction of complex biomolecules where precise control over conjugation is crucial. In the realm of ADCs, it can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. For PROTACs, this linker can bridge a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.
Physicochemical and Reactive Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. The following table summarizes key quantitative data for this reagent.
| Property | Value | Reference |
| Molecular Weight | 435.35 g/mol | |
| Purity | Typically >95% | - |
| CAS Number | 1449202-44-1 | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | - |
| Reactive Group | Bromoalkyl | |
| Target Functional Group | Thiol (e.g., from Cysteine) | |
| Linkage Formed | Thioether | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a model protein containing a surface-exposed cysteine residue, followed by purification and characterization of the resulting conjugate.
Cysteine-Specific Protein PEGylation
This protocol outlines the steps for the covalent attachment of this compound to a protein via a cysteine residue.
Materials:
-
Protein with a free cysteine residue (e.g., a monoclonal antibody fragment)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Centrifugal desalting columns (e.g., with a molecular weight cutoff appropriate for the protein)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL. If the cysteine residue is part of a disulfide bond, it must first be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with degassed PBS.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.
-
Conjugation Reaction: Immediately after removing the reducing agent, add a 5-20 fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
Quenching: Quench the reaction by adding a 50-100 fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Proceed immediately to the purification of the PEGylated protein.
Purification of the PEGylated Protein
Purification is crucial to remove unreacted linker, quenching reagent, and any aggregated or unmodified protein. Size-exclusion chromatography (SEC) is a commonly used method.
Materials:
-
Crude PEGylated protein solution
-
Size-exclusion chromatography (SEC) system with a column suitable for the molecular weight of the conjugate
-
SEC running buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Loading: Load the quenched reaction mixture onto the SEC column.
-
Elution: Elute the sample with the running buffer at a flow rate appropriate for the column.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein is expected to elute earlier than the unmodified protein due to its increased hydrodynamic radius.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated protein.
-
Pooling and Concentration: Pool the fractions containing the desired product and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
Characterization of the Conjugate
Thorough characterization is necessary to confirm successful conjugation, determine the degree of PEGylation, and assess the purity and integrity of the product.
3.3.1. SDS-PAGE Analysis
SDS-PAGE is a straightforward method to visualize the increase in molecular weight upon PEGylation.
Procedure:
-
Prepare samples of the unmodified protein, the crude reaction mixture, and the purified PEGylated protein.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein. The band may also appear more diffuse due to the heterogeneity of PEG.
3.3.2. Mass Spectrometry (MS) Analysis
Mass spectrometry provides precise mass information, confirming the covalent attachment of the linker and allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs.
Procedure:
-
Prepare the sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate.
-
The mass increase should correspond to the mass of the attached Benzyl-PEG6-moiety. Multiple additions of the linker will result in a distribution of masses.
3.3.3. HPLC Analysis
High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC), can be used to assess purity and quantify the extent of PEGylation.
Procedure:
-
Develop an appropriate HPLC method to separate the unmodified protein, the PEGylated protein, and any impurities.
-
Inject the purified conjugate onto the HPLC system.
-
The PEGylated protein will typically have a different retention time compared to the unmodified protein.
-
The peak area can be used to quantify the purity and the percentage of PEGylated protein.
Application-Specific Workflows and Signaling Pathways
The utility of this compound is best illustrated through its application in the synthesis of ADCs and PROTACs.
Antibody-Drug Conjugate (ADC) Synthesis and Mechanism
The following diagram illustrates a generalized workflow for the synthesis of an ADC using this compound and the subsequent mechanism of action targeting a cancer cell.
Caption: Workflow for ADC synthesis and its mechanism of action.
The HER2 signaling pathway is a critical target in breast cancer therapy. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), exemplify this therapeutic strategy.
Caption: Simplified HER2 signaling pathway and ADC intervention.
PROTAC Synthesis and Mechanism
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound and its mechanism of inducing targeted protein degradation.
Caption: Workflow for PROTAC synthesis and its mechanism of action.
The ubiquitin-proteasome system is the cellular machinery hijacked by PROTACs to achieve targeted protein degradation.
Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.
Quantitative Data on PEGylation and Conjugate Stability
The efficiency of the conjugation reaction and the stability of the resulting bioconjugate are critical parameters for the development of effective therapeutics. The following tables provide representative quantitative data.
Table 1: Factors Influencing Conjugation Efficiency
| Parameter | Condition | Expected Outcome |
| pH of reaction buffer | 6.5-7.5 | Optimal for thiol-specific reaction with maleimides; similar range is effective for bromoalkyl reactions. |
| Molar ratio (Linker:Protein) | 5:1 to 20:1 | Increasing the ratio generally increases the degree of PEGylation, but may also lead to higher aggregation. |
| Reaction Time | 2-4 hours at RT | Sufficient for near-complete reaction; can be extended overnight at 4°C. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can favor aggregation; optimization is required. |
Table 2: Impact of PEGylation on Protein Properties
| Property | Change upon PEGylation | Rationale | Reference |
| In vitro activity | May decrease | Steric hindrance from the PEG chain can interfere with substrate/receptor binding. | |
| Serum half-life | Increases | Increased hydrodynamic size reduces renal clearance. | |
| Proteolytic stability | Increases | PEG chain sterically shields the protein from proteases. | - |
| Immunogenicity | Decreases | PEG chain can mask antigenic epitopes. | - |
Table 3: Characterization of Drug-to-Antibody Ratio (DAR)
| Analytical Technique | Information Provided |
| Mass Spectrometry (ESI-MS) | Provides the mass of the intact ADC, allowing for the calculation of the average DAR and the distribution of different drug-loaded species. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drugs, allowing for the determination of the DAR distribution. |
| UV-Vis Spectroscopy | Can be used to estimate the average DAR by measuring the absorbance of the protein and the drug, if the drug has a distinct chromophore. |
Conclusion
This compound is a versatile and valuable tool in bioconjugation, enabling the synthesis of sophisticated therapeutic molecules like ADCs and PROTACs. Its well-defined structure, with a reactive bromide for thiol-specific conjugation and a hydrophilic PEG spacer, allows for the creation of stable and effective bioconjugates. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their drug discovery and development workflows. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving the desired therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Benzyl-PEG6-bromide in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-bromide is a versatile heterobifunctional linker molecule increasingly utilized in advanced drug delivery systems. Its structure, featuring a stable benzyl protecting group at one terminus and a reactive bromide at the other, connected by a hydrophilic six-unit polyethylene glycol (PEG) chain, offers distinct advantages in the design of sophisticated therapeutic constructs. The PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated molecule.[1][2] The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to various functional groups such as amines and thiols present on drugs, targeting ligands, or nanoparticle surfaces.[2] The benzyl group provides a stable protecting group that can be removed under specific conditions if further modification at that terminus is required.[2]
These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted nanoparticle-based drug delivery systems.[3] This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery research.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C19H31BrO6 | |
| Molecular Weight | 435.35 g/mol | |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM). Limited solubility in aqueous solutions. | |
| Storage | Store at -20°C for long-term stability. |
Note: this compound is a reactive compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid contact with skin and eyes.
Applications in Drug Delivery
Surface Modification of Nanoparticles for Targeted Drug Delivery
This compound can be used to functionalize the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to create a hydrophilic PEG shell ("stealth" coating). This PEG layer reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The benzyl terminus can be deprotected to attach targeting ligands for active targeting to specific cells or tissues.
Experimental Workflow: Nanoparticle PEGylation and Targeting Ligand Conjugation
References
Application Notes and Protocols for the Conjugation of Benzyl-PEG6-bromide with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a critical and widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including peptides, proteins, and small drugs. The covalent attachment of PEG chains can significantly increase a drug's hydrodynamic size, leading to improved solubility, extended serum half-life, and reduced immunogenicity.[1][2]
This document provides detailed application notes and experimental protocols for the conjugation of Benzyl-PEG6-bromide to thiol-containing molecules. The reaction between the electrophilic benzylic bromide and the nucleophilic thiol group of a cysteine residue results in the formation of a stable thioether bond. This specific conjugation chemistry offers high efficiency and selectivity, making it a valuable tool in bioconjugation and the development of next-generation therapeutics.[]
Reaction Principle and Signaling Pathway
The fundamental reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) on the electrophilic benzylic carbon of this compound. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion. For this reaction to proceed efficiently, the pH of the reaction buffer should be maintained between 7.0 and 8.5 to ensure a significant concentration of the more nucleophilic thiolate anion.
While benzyl bromide is highly reactive towards thiols, it can also react with other nucleophilic amino acid side chains, such as those of methionine, histidine, and lysine, although at a significantly lower rate.[4][5] Therefore, careful control of reaction conditions is crucial to ensure selectivity for cysteine residues.
Below is a diagram illustrating the general reaction mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reaction of benzyl halides with thiols and the analysis of the resulting PEGylated products.
Table 1: Reaction Parameters and Efficiency
| Parameter | Value/Range | Remarks |
|---|---|---|
| Reaction pH | 7.0 - 8.5 | Optimal for thiolate formation and nucleophilicity. |
| Reaction Time | 2 - 16 hours | Dependent on temperature and substrate concentration. |
| Temperature | 4°C to Room Temperature | Lower temperatures can improve selectivity. |
| Stoichiometry (PEG:Thiol) | 1.5:1 to 10:1 molar excess | An excess of the PEG reagent drives the reaction to completion. |
| Typical Yields | 77 - 100% | For small molecule benzyl thioether synthesis; bioconjugation yields may vary. |
| Relative Reaction Rate | Benzyl bromide reacts >50x faster with methionine than iodoacetate. The mercaptide ion is an even more efficient nucleophile. | Suggests a rapid reaction with cysteine thiols. |
Table 2: HPLC Analysis Parameters for PEGylated Proteins
| HPLC Method | Typical Column | Mobile Phase Example | Key Separation Principle |
|---|---|---|---|
| Size-Exclusion (SEC) | Zenix SEC-150, 3 µm | 150 mM Sodium Phosphate, pH 7.0 | Separation based on hydrodynamic radius. |
| Reversed-Phase (RP) | MAbPac RP | A: 0.1% TFA in Water, B: 0.1% TFA in ACN | Separation based on hydrophobicity. |
| Ion-Exchange (IEX) | ProPac WCX-10 | A: 20 mM MES, pH 6.0, B: A + 1 M NaCl | Separation based on net surface charge. |
| Hydrophobic Interaction (HIC) | TSKgel Butyl-NPR | A: 1.5 M (NH₄)₂SO₄ in 50 mM Na₂HPO₄, pH 7.0, B: 50 mM Na₂HPO₄, pH 7.0 | Separation based on surface hydrophobicity. |
Experimental Protocols
General Workflow
The overall workflow for the PEGylation of a thiol-containing protein or peptide with this compound is outlined below.
Protocol for Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general method for the conjugation of this compound to a peptide with a free cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M N-acetyl-L-cysteine or β-mercaptoethanol
-
Purification system: HPLC with a suitable column (e.g., C18 for RP-HPLC or a SEC column)
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis or desalting prior to adding the this compound.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved this compound solution to the peptide solution.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Peptide:
-
Purify the reaction mixture using RP-HPLC or SEC.
-
For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
For SEC, use a column with an appropriate molecular weight cutoff and an isocratic mobile phase (e.g., PBS).
-
Collect fractions and monitor the elution profile by UV absorbance at 214 nm or 280 nm.
-
-
Characterization of the Conjugate:
-
Analyze the purified fractions by HPLC to assess purity.
-
Confirm the identity and successful conjugation by mass spectrometry (e.g., ESI-Q-TOF or MALDI-TOF). The mass of the conjugate should correspond to the mass of the peptide plus the mass of the Benzyl-PEG6 moiety.
-
Lyophilize the pure fractions for storage.
-
Characterization and Analysis
Proper characterization of the PEGylated product is essential to ensure its quality and efficacy. A combination of chromatographic and mass spectrometric techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for analyzing the purity of the conjugate and separating it from unreacted starting materials and byproducts.
-
Size-Exclusion Chromatography (SEC-HPLC): Useful for separating the higher molecular weight PEGylated conjugate from the unreacted peptide and for detecting aggregation.
-
Reversed-Phase HPLC (RP-HPLC): A high-resolution technique for assessing purity and separating different PEGylated species (e.g., mono- vs. di-PEGylated).
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on charge, which can be altered upon PEGylation.
-
-
Mass Spectrometry (MS): MS is used to confirm the covalent attachment of the PEG moiety and to determine the exact mass of the conjugate.
-
ESI-Q-TOF MS: Provides high-resolution mass data for intact conjugates.
-
MALDI-TOF MS: A common technique for determining the average molecular weight and the degree of PEGylation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incomplete reduction of disulfide bonds. | Ensure sufficient excess of reducing agent and adequate incubation time. |
| pH of the buffer is too low. | Verify the pH of the conjugation buffer is between 7.0 and 8.5. | |
| Hydrolysis of this compound. | Prepare the PEG reagent solution immediately before use. | |
| Low Purity/Side Products | Reaction with other nucleophilic residues. | Lower the reaction temperature to 4°C and reduce the reaction time. |
| Aggregation of the protein/peptide. | Optimize buffer conditions (e.g., ionic strength, pH) and protein concentration. | |
| Difficulty in Purification | Similar properties of conjugate and starting material. | Use an orthogonal HPLC method (e.g., IEX if RP is not effective). |
Conclusion
The reaction of this compound with thiol groups provides a robust and efficient method for the site-specific PEGylation of peptides and proteins. The resulting stable thioether linkage is advantageous for the development of long-acting therapeutics. By following the detailed protocols and analytical methods outlined in this document, researchers can successfully synthesize, purify, and characterize well-defined PEG-conjugates for a wide range of applications in drug development and life sciences research.
References
Application Notes and Protocols for Benzyl-PEG6-bromide in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzyl-PEG6-bromide as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). The inclusion of polyethylene glycol (PEG) linkers is a critical strategy for optimizing the physicochemical and pharmacological properties of ADCs.
Introduction to PEGylated Linkers in ADCs
Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1] The linker connecting the antibody and the payload is a crucial component that dictates the ADC's stability, solubility, and mechanism of payload release.[1] Hydrophobic payloads can often lead to ADC aggregation, reducing efficacy and increasing immunogenicity.[2]
PEG linkers, such as those derived from this compound, are incorporated into ADC design to enhance their therapeutic properties.[3] The primary advantages of using PEG linkers include:
-
Increased Hydrophilicity: The repeating ethylene oxide units of PEG are highly soluble in aqueous environments, which helps to counteract the hydrophobicity of the cytotoxic payload and prevent aggregation.[4]
-
Improved Pharmacokinetics (PK): The PEG chain creates a "hydration shell" that increases the ADC's hydrodynamic volume, slowing renal clearance and prolonging its circulation half-life.
-
Enhanced Stability: PEG linkers can act as a protective layer, reducing non-specific interactions with other proteins and enzymes in the bloodstream, thereby preventing premature payload release.
-
Reduced Immunogenicity: By shielding the payload and preventing aggregation, PEG linkers can lower the risk of an immune response against the ADC.
This compound is a discrete (monodisperse) PEG linker, which is critical for producing homogeneous ADCs with predictable and consistent pharmacological profiles. It features a benzyl protecting group and a reactive bromide, a good leaving group for nucleophilic substitution reactions with thiols or amines on a payload molecule.
Figure 1: General structure of an ADC featuring a Benzyl-PEG6 linker.
Quantitative Impact of PEG Linkers on ADC Properties
The length and configuration of the PEG linker significantly influence the ADC's performance. While data specific to this compound is limited in public literature, studies on various PEG lengths provide valuable insights into their impact on cytotoxicity, pharmacokinetics, and efficacy.
Table 1: Effect of PEG Linker Length on ADC Plasma Clearance Data adapted from a study on homogeneous DAR 8 ADCs using PEG-glucuronide-MMAE linkers.
| PEG Chain Length | Clearance (mL/day/kg) | Relative Exposure (AUC) |
|---|---|---|
| No PEG | 23.3 | 1.0x |
| PEG2 | 16.5 | 1.4x |
| PEG4 | 10.1 | 2.3x |
| PEG8 | 5.8 | 4.0x |
| PEG12 | 5.4 | 4.3x |
| PEG24 | 5.1 | 4.5x |
Note: The study observed a threshold effect where increasing the PEG length beyond 8 units had a minimal additional impact on slowing clearance.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life Data adapted from a study on affibody-based drug conjugates.
| Conjugate Name | PEG Linker Size | In Vitro Cytotoxicity (IC50) Reduction | Half-Life Extension |
|---|---|---|---|
| HM | None | 1.0x (Baseline) | 1.0x (Baseline) |
| HP4KM | 4 kDa | 4.5-fold | 2.5-fold |
| HP10KM | 10 kDa | 22-fold | 11.2-fold |
Note: This study highlights a common trade-off where longer PEG chains significantly improve half-life but can also reduce in vitro potency, likely by sterically hindering the interaction of the payload with its target.
ADC Internalization and Payload Release Pathway
The ultimate goal of an ADC is to deliver its cytotoxic payload specifically to cancer cells. This is achieved through a multi-step process involving antigen binding, internalization, and intracellular payload release.
Figure 2: ADC mechanism of action from binding to payload release.
Experimental Protocols
Protocol 1: Synthesis of a Payload-Linker Construct using this compound
This protocol describes a general method for conjugating this compound to a thiol-containing cytotoxic payload.
Materials:
-
Thiol-modified cytotoxic payload (e.g., MMAE derivative)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
-
Reverse-phase HPLC for purification
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing payload (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS. The bromide is a good leaving group and will be displaced by the thiolate.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting Benzyl-PEG6-Payload conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
The benzyl protecting group can be removed via catalytic hydrogenation if a free hydroxyl is needed for subsequent conjugation steps (e.g., activation to an NHS ester).
Protocol 2: Antibody Conjugation via Cysteine Thiol Alkylation
This protocol details the conjugation of a maleimide-activated Payload-PEG6 linker to a monoclonal antibody through partial reduction of interchain disulfide bonds.
Figure 3: Experimental workflow for cysteine-based ADC conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated Payload-PEG6 linker (dissolved in DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns (e.g., G25)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 5-10 mg/mL), add a calculated amount of reducing agent. For a target drug-to-antibody ratio (DAR) of 4, use approximately 4-5 molar equivalents of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, purify the partially reduced mAb using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.2) to remove excess TCEP.
-
-
Conjugation:
-
Cool the reduced mAb solution on ice.
-
Slowly add the Maleimide-activated Payload-PEG6 linker (e.g., 5-6 molar equivalents) to the mAb solution while gently stirring.
-
Allow the reaction to proceed for 1 hour on ice or at room temperature.
-
-
Quenching:
-
Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimides on the linker.
-
-
Purification and Formulation:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload-linker and other small molecules.
-
Concentrate the purified ADC and exchange it into a stable formulation buffer (e.g., histidine-sucrose buffer).
-
Sterile filter and store at -80°C.
-
Protocol 3: ADC Characterization
It is essential to characterize the final ADC to determine its critical quality attributes.
A. Drug-to-Antibody Ratio (DAR) and Purity by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on hydrophobicity. Unconjugated antibody is the most hydrophilic, and the hydrophobicity increases with each conjugated drug. This allows for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Employ a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low/no salt) to elute the ADC species.
-
Monitor the elution profile at 280 nm (for protein) and a wavelength corresponding to the payload's absorbance.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR.
-
B. Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic size. Monomeric ADC elutes as a single main peak, while larger aggregates elute earlier.
-
Method:
-
Use an SEC column suitable for monoclonal antibodies.
-
Elute with a suitable mobile phase (e.g., PBS) at a constant flow rate.
-
Monitor absorbance at 280 nm.
-
The percentage of monomer is calculated as the area of the main peak divided by the total area of all peaks. A high monomer content (>95%) is desirable.
-
Protocol 4: In Vitro Cell Cytotoxicity Assay
This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
References
Application Notes and Protocols for the PEGylation of Peptides with Benzyl-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG)ylation is a premier bioconjugation technique utilized to enhance the therapeutic properties of peptides. The covalent attachment of PEG chains can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances serum half-life, improves solubility, reduces immunogenicity, and provides protection against proteolytic degradation. This document provides detailed experimental protocols for the site-specific PEGylation of peptides using Benzyl-PEG6-bromide, a versatile reagent for modifying either the N-terminal amine or a cysteine residue. Protocols for purification via reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are also described in detail.
Introduction
The therapeutic potential of peptides is often hindered by their short in-vivo half-life, a consequence of rapid renal clearance and enzymatic degradation. PEGylation is a well-established strategy to overcome these limitations. By covalently attaching PEG chains, the peptide's molecular weight is increased, prolonging its circulation time and thereby reducing the required dosing frequency. The hydrophilic nature of the PEG polymer can also enhance the solubility of hydrophobic peptides and mask immunogenic epitopes, reducing the potential for an adverse immune response.
This compound is a valuable tool for peptide modification. The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (e.g., the N-terminus of a peptide) or thiols (from a cysteine residue) under basic conditions. The benzyl group serves as a protecting group for the terminal end of the PEG chain, which can be removed by catalytic hydrogenation if a free terminus is required for subsequent modifications. This application note outlines two primary protocols for the use of this compound: N-terminal PEGylation and cysteine-specific PEGylation.
Experimental Protocols
Two common strategies for the site-specific PEGylation of a peptide using this compound are detailed below: targeting the N-terminal α-amine or a cysteine thiol group.
N-Terminal Amine PEGylation
This protocol describes the alkylation of the N-terminal α-amine of a peptide. This reaction is typically performed in an organic solvent to ensure the solubility of all reactants and is driven by a non-nucleophilic base.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
MALDI-TOF Mass Spectrometer
-
Standard laboratory glassware and equipment
Protocol:
-
Peptide Dissolution: Dissolve the peptide (1 equivalent) in anhydrous DMF to a final concentration of 1-5 mg/mL in a clean, dry reaction vessel.
-
Addition of Base: Add DIEA (5 equivalents) to the peptide solution. Stir the mixture for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
PEGylation Reaction: Add this compound (3 equivalents) to the reaction mixture. Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours) and analyzing them by analytical RP-HPLC and/or MALDI-TOF MS.
-
Quenching: Once the reaction has reached the desired level of completion, quench any remaining unreacted this compound by adding a primary amine, such as Tris buffer, and stirring for an additional hour.
-
Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC.
Cysteine Thiol PEGylation
This protocol outlines the selective alkylation of a cysteine residue within a peptide sequence. The thiol group of cysteine is a potent nucleophile, allowing for a highly specific reaction.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate buffer (0.1 M, pH 7.5)
-
Acetonitrile (ACN)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
RP-HPLC system
-
MALDI-TOF Mass Spectrometer
-
Standard laboratory glassware and equipment
Protocol:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide (1 equivalent) in 0.1 M phosphate buffer, pH 7.5. If the peptide is prone to forming disulfide-linked dimers, add TCEP (1.2 equivalents) and incubate for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced, reactive state.
-
PEG Reagent Preparation: Dissolve this compound (1.5 equivalents) in a minimal amount of a water-miscible co-solvent such as ACN.
-
PEGylation Reaction: Add the this compound solution to the peptide solution with gentle stirring. Allow the reaction to proceed at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using analytical RP-HPLC and/or MALDI-TOF MS to observe the formation of the PEGylated product and the consumption of the starting peptide.
-
Purification: Once the reaction is complete, purify the S-alkylated PEGylated peptide using preparative RP-HPLC.
Purification and Characterization
Purification by RP-HPLC
Instrumentation: A standard preparative RP-HPLC system with a C18 or C8 column is suitable for the purification of PEGylated peptides.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
General Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B (gradient may need to be optimized based on the hydrophobicity of the peptide and the PEGylated product)
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B
-
55-60 min: 5% B
Procedure:
-
Dilute the crude reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the equilibrated RP-HPLC column.
-
Collect fractions as they elute from the column.
-
Analyze the collected fractions by analytical RP-HPLC and/or MALDI-TOF MS to identify those containing the pure PEGylated peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Characterization by MALDI-TOF MS
Matrix Solution: Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50:50 (v/v) ACN:water containing 0.1% TFA.
Procedure:
-
Sample Preparation: Mix the purified PEGylated peptide solution (in water or a volatile buffer) with the matrix solution at a 1:1 (v/v) ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
-
Data Acquisition: Acquire the mass spectrum in the positive ion, linear or reflector mode. The spectrum will display a series of peaks corresponding to the PEGylated peptide, reflecting the polydispersity of the PEG chain. The mass difference between adjacent peaks will be approximately 44 Da, the mass of an ethylene glycol monomer unit.
Data Presentation
The quantitative data from the PEGylation experiments should be summarized in a tabular format for clarity and ease of comparison.
Table 1: Reaction Conditions and Efficiency for N-Terminal PEGylation
| Parameter | Value |
| Peptide Concentration | 2 mg/mL |
| PEG:Peptide Molar Ratio | 3:1 |
| Base | DIEA (5 eq.) |
| Solvent | Anhydrous DMF |
| Reaction Time | 48 hours |
| Reaction Temperature | 25 °C |
| Conversion Efficiency (%) | ~85% |
Table 2: Reaction Conditions and Efficiency for Cysteine PEGylation
| Parameter | Value |
| Peptide Concentration | 5 mg/mL |
| PEG:Peptide Molar Ratio | 1.5:1 |
| Buffer | 0.1 M Phosphate, pH 7.5 |
| Reaction Time | 4 hours |
| Reaction Temperature | 25 °C |
| Conversion Efficiency (%) | >95% |
Table 3: Characterization of Purified Benzyl-PEG6-Peptide
| Analytical Method | Expected Mass (Da) | Observed Mass (Da) | Purity (%) |
| MALDI-TOF MS | [Calculated] | [Specify] | >98% |
| Analytical RP-HPLC | N/A | N/A | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide PEGylation.
Signaling Pathway Context: G-Protein Coupled Receptor (GPCR) Signaling
PEGylated peptides are frequently designed as agonists or antagonists for G-protein coupled receptors (GPCRs). The binding of a PEGylated peptide ligand to its cognate GPCR can initiate a signaling cascade, leading to a specific cellular response.
Caption: A generic GPCR signaling pathway.
Conclusion
The protocols described herein provide a comprehensive guide for the successful PEGylation of peptides using this compound, targeting either the N-terminal amine or a cysteine residue. The detailed methodologies for purification and characterization are crucial for obtaining a highly pure and well-defined product. The strategic application of these techniques will enable researchers and drug developers to create novel peptide therapeutics with significantly improved pharmacological properties, potentially leading to more effective and convenient treatment regimens for a wide range of diseases.
Application Notes and Protocols for Surface Modification with Benzyl-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a critical technique in the development of advanced materials for biomedical applications, including drug delivery, diagnostics, and tissue engineering. PEGylation imparts a hydrophilic and biocompatible "stealth" layer to surfaces, which can significantly reduce non-specific protein adsorption, minimize recognition by the immune system, and consequently prolong the circulation half-life of nanoparticles and other drug carriers in vivo.
Benzyl-PEG6-bromide is a versatile heterobifunctional PEG linker designed for surface modification. It features a terminal benzyl group, which can serve as a protecting group or a point for further chemical modification, and a bromide group, which is an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the PEG linker to surfaces functionalized with nucleophiles such as thiols (-SH) and primary amines (-NH2). The six-unit PEG chain provides a balance of hydrophilicity and a defined spacer length for various applications.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of various substrates, including protocols for nanoparticles and planar surfaces.
Principle of Surface Modification
The primary mechanism for attaching this compound to a surface is through a nucleophilic substitution reaction (SN2). A nucleophilic group present on the substrate surface, typically a thiol or an amine, attacks the carbon atom attached to the bromine atom, displacing the bromide and forming a stable covalent bond.
Reaction Scheme:
-
For Thiol-Functionalized Surfaces:
-
Surface-SH + Br-PEG6-Benzyl → Surface-S-PEG6-Benzyl + HBr
-
-
For Amine-Functionalized Surfaces:
-
Surface-NH2 + Br-PEG6-Benzyl → Surface-NH-PEG6-Benzyl + HBr
-
The reaction is typically carried out in a suitable buffer at a slightly basic pH to ensure the deprotonation of thiols or the availability of the lone pair of electrons on the amine.
Quantitative Data Summary
Successful surface modification with this compound can be quantified by various analytical techniques. The following tables summarize expected changes in the physicochemical properties of nanoparticles and planar surfaces upon successful PEGylation.
Table 1: Expected Physicochemical Changes in Nanoparticles after this compound Modification
| Parameter | Before Modification (Bare Nanoparticles) | After Modification with this compound | Analytical Technique |
| Hydrodynamic Diameter (nm) | Variable (e.g., 100 ± 5) | Increase (e.g., 115 ± 7) | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Variable (e.g., -30 ± 5 for citrate-capped AuNPs) | Shift towards neutral (e.g., -5 ± 2) | Zeta Potential Measurement |
| Surface Plasmon Resonance (nm) (for AuNPs) | Characteristic peak (e.g., 520 nm) | Red-shift (e.g., 525-530 nm) | UV-Vis Spectroscopy |
| PEG Grafting Density (chains/nm²) | N/A | 0.1 - 2.0 | X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA) |
Table 2: Expected Surface Property Changes on Planar Substrates after this compound Modification
| Parameter | Before Modification (e.g., Bare Gold) | After Modification with this compound | Analytical Technique |
| Water Contact Angle (°) | Hydrophobic/Variable (e.g., >90°) | Decrease (e.g., 30-50°) | Contact Angle Goniometry |
| Surface Roughness (RMS, nm) | Variable | Generally smooth, uniform layer (e.g., < 1 nm) | Atomic Force Microscopy (AFM) |
| PEG Layer Thickness (nm) | N/A | 2 - 5 | Ellipsometry, AFM |
| Elemental Composition (Atomic %) | Substrate specific | Presence of C 1s and O 1s peaks from PEG | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
The following are generalized protocols for the surface modification of gold nanoparticles (AuNPs) and amine-functionalized silica surfaces with this compound. These protocols should be optimized for specific applications and substrates.
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the modification of citrate-stabilized AuNPs, where the surface is amenable to ligand exchange with thiol-terminated linkers. While this compound does not have a thiol group, this protocol adapts the principle for direct reaction, which may be less efficient than using a thiol-terminated PEG but can still occur. For a more robust conjugation, a thiol-terminated PEG would be recommended.
Materials:
-
Citrate-stabilized Gold Nanoparticles (AuNPs) suspension
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Centrifuge and centrifuge tubes
-
Deionized (DI) water
Procedure:
-
Prepare this compound Solution:
-
Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Reaction Setup:
-
To the AuNP suspension, add the this compound stock solution. A 10,000-fold molar excess of the PEG linker relative to the AuNPs is a common starting point.
-
Adjust the final volume with PBS (pH 7.4) to achieve the desired final concentration of reactants.
-
-
Incubation:
-
Gently mix the reaction solution and incubate at room temperature for 12-24 hours with continuous stirring or shaking.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unreacted this compound.
-
Resuspend the nanoparticle pellet in fresh PBS or DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound PEG linker.
-
-
Storage:
-
Resuspend the final purified PEGylated AuNPs in a buffer of choice (e.g., PBS) and store at 4°C.
-
Characterization:
-
Confirm successful PEGylation by observing a red-shift in the surface plasmon resonance peak using UV-Vis spectroscopy.
-
Measure the increase in hydrodynamic diameter and the change in zeta potential using DLS.
Protocol 2: Surface Modification of Amine-Functionalized Surfaces (e.g., Silica Nanoparticles)
This protocol details the reaction of this compound with a surface previously functionalized with primary amine groups.
Materials:
-
Amine-functionalized silica nanoparticles
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol
-
Deionized (DI) water
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare Nanoparticle Suspension:
-
Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.
-
-
Reaction Setup:
-
Add this compound to the nanoparticle suspension. A 10-fold molar excess of the PEG linker relative to the estimated surface amine groups is a recommended starting point.
-
Add a non-nucleophilic base, such as TEA or DIPEA (2-3 molar equivalents relative to the PEG linker), to act as a proton scavenger for the HBr generated during the reaction.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with DMF, ethanol, and DI water to remove unreacted reagents and byproducts. Perform at least three wash cycles with each solvent.
-
-
Drying:
-
Dry the purified PEGylated nanoparticles under vacuum.
-
Characterization:
-
Confirm the presence of the PEG layer using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic C-O-C ether stretch.
-
Quantify the amount of grafted PEG using Thermogravimetric Analysis (TGA).
-
Assess the change in surface hydrophilicity by measuring the water contact angle if the substrate is a planar surface.
-
Characterize the surface morphology and thickness of the PEG layer using Atomic Force Microscopy (AFM) for planar surfaces.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the surface modification of gold nanoparticles.
Caption: Workflow for modifying amine-functionalized surfaces.
Signaling Pathway/Logical Relationship Diagram
Caption: Benefits of this compound surface modification.
Application Notes and Protocols for Reactions of Benzyl-PEG6-bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzyl-PEG6-bromide is a versatile, heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features three key chemical motifs: a reactive alkyl bromide for nucleophilic substitution, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility, and a benzyl ether protecting group.[4][5] The bromide is an excellent leaving group for reactions with nucleophiles like amines and thiols, enabling the covalent attachment of the PEG linker to various substrates. The benzyl group provides a stable protecting group for the terminal hydroxyl, which can be selectively removed via catalytic hydrogenation to reveal a primary alcohol for further functionalization.
These application notes provide detailed protocols for the use of this compound in common conjugation reactions, along with guidelines for purification and characterization of the resulting products.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of the reagent.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₁₉H₃₁BrO₆ | |
| Molecular Weight | 435.35 - 435.4 g/mol | |
| CAS Number | 1449202-44-1 | |
| Appearance | Varies (typically a colorless oil or solid) | |
| Storage Conditions | Store at -20°C for long-term stability. | |
| Shipping Conditions | Typically shipped at ambient temperature. |
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of any vapors. Due to the reactivity of the bromide, the compound should be protected from moisture and strong nucleophiles during storage.
Core Applications & Reaction Schemes
The primary application of this compound is the alkylation of amine and thiol nucleophiles via an Sₙ2 reaction mechanism. This allows for the stable, covalent linkage of the PEG moiety to proteins, peptides, small molecules, or surfaces.
Experimental Protocols
The following are generalized protocols. Optimal conditions, including stoichiometry, solvent, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.
Protocol 1: Alkylation of Amine-Containing Substrates
This protocol describes the conjugation of this compound to a primary or secondary amine on a substrate, such as a peptide or small molecule. Amine alkylation with benzyl halides can sometimes lead to over-alkylation; careful control of stoichiometry is recommended.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base: Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (for aqueous reactions)
-
Reaction vessel
Procedure:
-
Substrate Preparation: Dissolve the amine-containing substrate in the chosen anhydrous solvent (e.g., DMF) to a final concentration of 1-10 mg/mL. If the substrate is a protein or highly water-soluble peptide, use a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.5.
-
Reagent Addition: Add 1.5 to 3.0 molar equivalents of this compound to the substrate solution. If using an organic solvent, add 3.0 to 5.0 molar equivalents of a non-nucleophilic base like DIPEA to act as a proton scavenger.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 4-24 hours. For less reactive amines, the temperature can be increased to 40-60°C.
-
Monitoring: Track the reaction progress using an appropriate analytical technique, such as LC-MS (for small molecules/peptides) or TLC (for small molecules), until the starting material is consumed.
-
Workup & Quenching:
-
For Organic Solvents: Quench the reaction by adding a small amount of water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For Aqueous Buffers: The crude product can be directly subjected to purification via chromatography.
-
Protocol 2: Alkylation of Thiol-Containing Substrates
This protocol is suitable for conjugating this compound to a free thiol (sulfhydryl) group, often found in cysteine residues of proteins and peptides. The reaction forms a stable thioether bond.
Materials:
-
Thiol-containing substrate
-
(Optional) Disulfide reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5)
Procedure:
-
Substrate Preparation: Dissolve the thiol-containing substrate in the reaction buffer. If the substrate contains disulfide bonds that need to be reduced to generate free thiols, add a 5-10 fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Reagent Addition: Add a 1.5 to 5.0 molar excess of this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMF or DMSO if necessary) to the substrate solution.
-
Reaction Incubation: Gently stir or agitate the reaction mixture at room temperature for 2-12 hours. The reaction is typically faster than amine alkylation. To minimize side reactions with other residues, ensure the pH is maintained between 6.5 and 7.5.
-
Monitoring: Monitor the reaction by LC-MS or SDS-PAGE (for proteins).
-
Workup & Quenching: Quench the reaction by adding a small molecule thiol scavenger, such as N-acetylcysteine or β-mercaptoethanol, to consume any unreacted this compound. The crude PEGylated product is now ready for purification.
Protocol 3: Benzyl Group Deprotection via Catalytic Hydrogenation
This procedure removes the benzyl ether to yield a free primary alcohol, which can be used for subsequent chemical modifications.
Materials:
-
Benzyl-PEG6-conjugate
-
Solvent: Ethanol, Methanol, or Ethyl Acetate
-
Catalyst: Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the Benzyl-PEG6-conjugate in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add Pd/C catalyst to the solution (typically 5-10% by weight relative to the substrate). The flask should be purged with an inert gas (Nitrogen or Argon) before adding the catalyst.
-
Hydrogenation: Secure a hydrogen-filled balloon to the reaction flask or use a dedicated hydrogenation apparatus. Stir the suspension vigorously at room temperature under a hydrogen atmosphere for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Purification and Characterization
Purification is a critical step, as PEGylation reactions often result in heterogeneous mixtures. The choice of method depends heavily on the nature of the conjugate.
Summary of Purification Techniques
| Technique | Conjugate Type | Principle of Separation | Notes |
| Size Exclusion Chromatography (SEC) | Proteins, Peptides | Hydrodynamic radius | Effective for separating PEGylated from un-PEGylated protein but offers poor resolution between different degrees of PEGylation. |
| Ion Exchange Chromatography (IEX) | Proteins, Peptides | Surface charge | Often the method of choice for proteins. PEGylation shields surface charges, allowing for separation of isomers and different degrees of PEGylation. |
| Reversed-Phase HPLC (RP-HPLC) | Peptides, Small Molecules | Hydrophobicity | A powerful tool for both purification and analysis of smaller PEGylated molecules. |
| Silica Gel Chromatography | Small Molecules | Polarity | Can be challenging due to the high polarity of PEG chains. DCM/Methanol or Chloroform/Methanol solvent systems are often effective. |
Summary of Characterization Techniques
| Technique | Information Provided | Notes |
| Mass Spectrometry (MS) | Molecular weight, degree of PEGylation, confirmation of conjugation | ESI-MS is excellent for peptides and small molecules. MALDI-TOF is often used for larger proteins. |
| NMR Spectroscopy | Structural confirmation | Primarily used for small molecule conjugates to confirm the structure and purity. |
| HPLC (Analytical) | Purity, separation of isomers | Analytical IEX or RP-HPLC can resolve different PEGylated species and determine the purity of the final product. |
Overall Experimental Workflow
The entire process, from initial reaction to the final characterized product, can be visualized as a multi-step workflow.
References
Application Notes and Protocols: Deprotection of Benzyl-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-bromide is a heterobifunctional linker commonly utilized in bioconjugation and drug delivery research. The benzyl group serves as a stable protecting group for one terminus of the polyethylene glycol (PEG) chain, allowing for selective modification of the bromide terminus. The subsequent removal, or deprotection, of the benzyl group is a critical step to unmask the hydroxyl functionality for further conjugation or to yield the final desired molecule.
This document provides detailed protocols for the deprotection of the benzyl group from this compound, primarily focusing on the widely used and highly efficient method of catalytic hydrogenation. Alternative methods are also discussed, along with representative data and workflows to guide researchers in this synthetic transformation. The protocols and data presented are designed to be illustrative of typical experimental outcomes.
Method Selection
The choice of deprotection method is contingent on the overall molecular structure, particularly the presence of other functional groups that may be sensitive to the reaction conditions. For this compound, where the bromide is the only other reactive site, catalytic hydrogenation is the preferred method due to its mild conditions and clean conversion.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | High yield, clean reaction, simple workup. | Requires specialized hydrogenation equipment (e.g., H₂ balloon, Parr hydrogenator). |
| Catalytic Transfer Hydrogenation | Ammonium formate or Formic acid, Pd/C | Does not require H₂ gas; uses standard laboratory glassware. | May require elevated temperatures; potential for side reactions with formic acid. |
| Lewis Acid Cleavage | e.g., BBr₃, SnCl₄ | Effective for substrates intolerant to hydrogenation. | Harsh conditions; potential for complexation with the PEG ether oxygens; corrosive reagents. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), anhydrous
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol to a concentration of 0.1 M.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask with a septum and purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus, and ensure a positive pressure of H₂.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude HO-PEG6-bromide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method provides an alternative to using hydrogen gas and specialized equipment.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
Add ammonium formate (5.0 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 40-50 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be partitioned between water and a suitable organic solvent (e.g., dichloromethane) to remove excess ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel as needed.
Data Presentation
The following tables present illustrative quantitative data for the deprotection of this compound based on the protocols described above.
Table 1: Reaction Parameters and Yields
| Protocol | Hydrogen Source | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (by LC-MS, %) |
| 1 | H₂ gas | 10 | 25 | 8 | >95 | >98 |
| 2 | Ammonium Formate | 10 | 50 | 4 | ~90 | >95 |
Table 2: Characterization Data of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| This compound | C₁₉H₃₁BrO₆ | 435.35 | 7.35-7.25 (m, 5H), 4.57 (s, 2H), 3.82 (t, 2H), 3.75-3.60 (m, 20H), 3.45 (t, 2H) | [M+Na]⁺ obs. 458.1 |
| HO-PEG6-bromide | C₁₂H₂₅BrO₆ | 345.23 | 3.81 (t, 2H), 3.75-3.55 (m, 22H), 2.75 (br s, 1H) | [M+Na]⁺ obs. 368.1 |
Note: The data presented in these tables are illustrative and representative of typical results for this type of chemical transformation. Actual results may vary depending on experimental conditions.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the deprotection of this compound.
Experimental Workflow
Caption: A generalized workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Deprotection Methods
Caption: Decision tree for selecting a benzyl deprotection method.
Conclusion
The deprotection of the benzyl group from this compound is a straightforward and high-yielding transformation that is most effectively achieved by catalytic hydrogenation. The choice between using hydrogen gas or a transfer hydrogenation reagent will depend on the available laboratory infrastructure. The resulting HO-PEG6-bromide is a valuable bifunctional linker for further applications in bioconjugation, drug delivery, and materials science. The protocols and data provided herein serve as a comprehensive guide for researchers performing this key synthetic step.
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl-PEG6-bromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving Benzyl-PEG6-bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a hexaethylene glycol (PEG6) spacer that increases hydrophilicity, a benzyl ether protecting group, and a terminal bromide. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, making it highly useful for PEGylation.[1][2] Its primary applications are in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting ligand to a payload or an E3 ligase ligand.[3][4][5]
Q2: What types of nucleophiles can react with this compound?
The bromide in this compound is susceptible to nucleophilic attack by a variety of functional groups. The most common nucleophiles are thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini), which are highly reactive towards alkyl halides. Alcohols and carboxylates can also be used, though they generally require stronger reaction conditions.
Q3: What is the purpose of the benzyl protecting group?
The benzyl group protects the terminal hydroxyl group of the PEG linker. This allows for selective reaction at the bromide end of the molecule. The benzyl group is stable under many reaction conditions but can be removed later in the synthetic sequence via catalytic hydrogenation to reveal a hydroxyl group for further functionalization.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability and prevent degradation, this compound should be stored at low temperatures, typically -20°C, and protected from moisture and light.
Troubleshooting Guides
Low Reaction Yield
Q5: My reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields are a common issue and can stem from several factors, including incomplete reactions, competing side reactions, or product loss during work-up and purification. A systematic approach is crucial for troubleshooting.
Troubleshooting Workflow for Low Yield
Side Product Formation
Q6: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?
The most common side reactions are hydrolysis of the this compound and elimination reactions.
| Side Reaction | Cause | Prevention Strategy |
| Hydrolysis | Presence of water in the reaction, leading to the formation of Benzyl-PEG6-alcohol. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Elimination | Use of a strong, bulky base, especially at elevated temperatures, can lead to the formation of an alkene. | Use a non-nucleophilic, non-bulky base (e.g., DIPEA, K₂CO₃). Run the reaction at the lowest effective temperature. |
| Di-PEGylation | If the nucleophilic substrate has multiple reactive sites, over-reaction can occur. | Use a limiting amount of this compound or use a large excess of the nucleophilic substrate. |
Reaction Conditions
Q7: What are the optimal solvent, base, and temperature for my reaction?
The optimal conditions depend heavily on the nucleophile being used. The reaction is a nucleophilic substitution, and the choice of solvent can influence whether it proceeds via an Sₙ1 or Sₙ2 pathway.
| Parameter | Recommendation for Thiol Nucleophile | Recommendation for Amine Nucleophile | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Polar aprotic (e.g., DMF, DMSO) or polar protic (e.g., Ethanol in a mixed solvent system) | Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Base | Non-nucleophilic organic base (e.g., DIPEA) or inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Non-nucleophilic organic base (e.g., DIPEA, Et₃N) | The base deprotonates the nucleophile (e.g., thiol to thiolate) to increase its nucleophilicity and neutralizes the HBr byproduct. |
| Temperature | Room Temperature to 50°C | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow. Higher temperatures can promote side reactions. |
| Reaction Time | 2 - 24 hours | 12 - 48 hours | Monitor by TLC or LC-MS to determine completion. |
Purification Challenges
Q8: I am having difficulty purifying my final PEGylated product. What methods are recommended?
Purification of PEGylated compounds can be challenging due to their polarity and tendency to streak on silica gel.
-
Silica Gel Chromatography: Often difficult. If used, consider solvent systems like Chloroform/Methanol or DCM/Methanol, potentially with small amounts of additives (e.g., 1% aqueous ammonia for basic compounds). A slow gradient may improve separation.
-
Ion-Exchange Chromatography (IEX): This is often the method of choice for purifying PEGylated proteins or other charged molecules. The PEG chain can shield surface charges, allowing for separation based on the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials and reagents.
-
Reverse-Phase HPLC (RP-HPLC): Can be used for both analysis and purification. The increased hydrophobicity of the benzylated PEG-product compared to the starting nucleophile often allows for good separation.
Experimental Protocols
General Protocol for Reaction of this compound with a Thiol
This protocol provides a general starting point. Molar equivalents and reaction conditions may need to be optimized for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the thiol-containing substrate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir for 15-30 minutes at room temperature.
-
Addition of PEG-Linker: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting thiol is consumed. If the reaction is slow, it can be gently heated to 40-50°C.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, 5% aqueous LiCl solution (to help remove DMF), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
General Experimental Workflow
References
Technical Support Center: Benzyl-PEG6-bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with reactions involving Benzyl-PEG6-bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the nucleophilic substitution reaction of this compound.
Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A multi-faceted issue could be hindering your reaction. Here are the primary areas to investigate:
-
Inadequate Nucleophile Activation: For the reaction to proceed efficiently, your nucleophile (e.g., an amine, thiol, or carboxylate) often needs to be sufficiently nucleophilic. This typically means it needs to be deprotonated.
-
Amines: Primary and secondary amines are generally good nucleophiles. However, if the amine is part of a larger molecule, steric hindrance could be an issue. The reaction is typically faster with aliphatic amines compared to aromatic amines.
-
Thiols: Thiols are excellent nucleophiles but must be converted to the thiolate anion (R-S⁻) for optimal reactivity. This is achieved by using a suitable base.
-
Carboxylates: Carboxylic acids need to be deprotonated to the carboxylate form (R-COO⁻) to react with this compound.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical for the success of this SN2 reaction.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are generally recommended as they solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon of the this compound.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile without competing in the reaction. Examples include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The strength and amount of base should be carefully considered.
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. However, excessive heat can lead to side reactions.
-
-
Reagent Quality and Stability:
-
This compound: Ensure the reagent has been stored correctly, typically at -20°C, to prevent degradation.[1] Hydrolysis of the bromide to a hydroxyl group can occur in the presence of moisture.
-
Nucleophile: Verify the purity and integrity of your nucleophilic substrate.
-
Solvents and Other Reagents: Use anhydrous (dry) solvents, especially if your nucleophile or base is sensitive to moisture.
-
-
Steric Hindrance: The reaction site on your nucleophile or around the benzylic carbon of the PEG reagent might be sterically hindered, slowing down or preventing the SN2 reaction.
Q2: What are the potential side reactions I should be aware of?
Several side reactions can compete with the desired nucleophilic substitution:
-
Elimination (E2) Reaction: Although less common with primary benzylic halides, if a strong, sterically hindered base is used, it can lead to the formation of an alkene via an elimination reaction. This is more likely if there are abstractable protons on the carbon adjacent to the PEG chain.
-
Hydrolysis: this compound can react with water to form Benzyl-PEG6-alcohol. This is a common issue if wet solvents or reagents are used.
-
Over-alkylation of Amines: If a primary amine is used as the nucleophile, it can be susceptible to further reaction with another molecule of this compound after the initial substitution, leading to a secondary amine byproduct. Using an excess of the primary amine can help to minimize this.
Q3: How can I monitor the progress of my reaction?
Several analytical techniques can be employed to monitor the reaction:
-
Thin Layer Chromatography (TLC): If your starting materials and product have different polarities, TLC is a quick and easy way to visualize the consumption of the starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the masses of the starting materials, product, and any potential byproducts, confirming the reaction's progress and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the starting materials and the product, providing a more accurate measure of conversion and yield.
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for the reaction of this compound with a nucleophile. These may need to be optimized for your specific substrate.
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions. Ensure the solvent is anhydrous. |
| Nucleophile Molar Ratio | 1.2 - 2.0 equivalents | An excess of the nucleophile can help drive the reaction to completion and minimize side reactions like over-alkylation of primary amines. |
| Base | Triethylamine (TEA), DIPEA | Use a non-nucleophilic base to deprotonate the nucleophile. The amount should be stoichiometric to or in slight excess of the nucleophile. |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow. Monitor for side product formation at higher temperatures. |
| Reaction Time | 4 - 24 hours | The reaction time is highly dependent on the nucleophile and temperature. Monitor progress by TLC or LC-MS. |
Experimental Protocols
Below are generalized, detailed methodologies for the reaction of this compound with a primary amine or a thiol. Note: These are starting points and may require optimization.
Protocol 1: Reaction with a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.2 equivalents) in anhydrous DMF (to achieve a concentration of approximately 0.1 M).
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Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the amine solution.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every few hours. If the reaction is slow, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reaction with a Thiol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.2 equivalents) in anhydrous DMF (approximately 0.1 M).
-
Base Addition: Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF and add it to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
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Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the product by column chromatography if necessary.
Visualizations
General Reaction Scheme
Caption: General SN2 reaction of this compound with a nucleophile.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for a failing this compound reaction.
References
Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for Benzyl-PEG6-bromide Conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Q1: My conjugation reaction with this compound has a very low yield. What are the primary causes?
Low yield is a common issue that can stem from several factors. The most frequent culprits are suboptimal reaction conditions, poor quality of starting materials, competing side reactions, or significant product loss during purification. A systematic evaluation of each step is crucial for identifying the root cause.
Q2: How do I choose the optimal reaction conditions for my molecule?
The ideal conditions depend heavily on the nucleophile you are targeting on your molecule (e.g., a primary amine or a thiol). This compound reacts via a nucleophilic substitution (SN2) mechanism. Key parameters to optimize include pH, stoichiometry, temperature, and solvent choice.
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pH: The pH must be high enough to deprotonate the target nucleophile, making it reactive. Thiols (-SH) generally require a pH of 7-8.5 to form the more nucleophilic thiolate (-S⁻). Primary amines (-NH₂) are typically targeted at a pH of 7.5-9.[1]
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Stoichiometry: An excess of this compound (typically 1.5 to 5 molar equivalents) is often used to drive the reaction to completion, especially if the target molecule is valuable.
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Solvent: A polar, aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[2]
Q3: What side reactions can occur with this compound?
Several side reactions can reduce the yield of your desired product:
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Hydrolysis: At high pH, water can act as a nucleophile, hydrolyzing the this compound to Benzyl-PEG6-alcohol. Ensure your solvents and reagents are anhydrous if possible.
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Reaction with Buffer Nucleophiles: Buffers containing nucleophilic species (e.g., Tris) can react with the benzyl bromide. It is recommended to use non-nucleophilic buffers like phosphate or HEPES.
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Multiple Conjugations: If your target molecule has multiple reactive sites, you may get a mixture of products with varying degrees of PEGylation.[3] Using a limiting amount of the PEG reagent can help control this, but at the cost of leaving some starting material unreacted.
Q4: How can I monitor the progress of my conjugation reaction?
Monitoring the reaction is critical to determine the optimal reaction time and avoid the formation of degradation products.[4]
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Thin Layer Chromatography (TLC): A quick method to qualitatively observe the consumption of starting materials and the appearance of a new product spot.
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High-Performance Liquid Chromatography (HPLC): A quantitative method. Reversed-phase (RP-HPLC) can often separate the starting materials from the more hydrophobic PEGylated product.[] Size-exclusion chromatography (SEC-HPLC) can be used to observe the increase in molecular weight upon conjugation.
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Mass Spectrometry (LC-MS): Provides definitive confirmation of the product's identity by showing the expected mass increase.
Q5: What is the best method to purify my final Benzyl-PEG6-conjugated product?
The choice of purification method depends on the properties of your target molecule and the impurities present.
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Size Exclusion Chromatography (SEC): Very effective for removing unreacted, low-molecular-weight this compound from a much larger protein or molecule.
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Ion Exchange Chromatography (IEX): This is a powerful technique for separating molecules based on charge. PEGylation often shields surface charges, altering the elution profile of the conjugated product compared to the unconjugated starting material. This method is excellent for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
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Reversed-Phase Chromatography (RP-HPLC): Separates based on hydrophobicity. The addition of the Benzyl-PEG6 group increases the hydrophobicity of the molecule, allowing for separation from the starting material.
Data & Parameter Summary
The tables below provide a summary of typical starting conditions and troubleshooting actions for this compound conjugation.
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Target: Thiol (-SH) | Target: Amine (-NH₂) | Rationale |
|---|---|---|---|
| pH | 7.0 - 8.5 | 7.5 - 9.0 | Ensures deprotonation to the more nucleophilic thiolate (S⁻) or free amine (NH₂). |
| Molar Excess of PEG | 1.5 - 5 equivalents | 1.5 - 5 equivalents | Drives the reaction towards completion. |
| Solvent | DMF, DMSO, or aqueous buffer | DMF, DMSO, or aqueous buffer | Polar aprotic solvents enhance SN2 reactivity. |
| Temperature | 4°C to 25°C (Room Temp) | 4°C to 25°C (Room Temp) | Balances reaction rate with the stability of the target molecule and reagent. |
| Reaction Time | 1 - 4 hours | 2 - 24 hours | Thiols are generally more reactive than amines. Monitor for completion. |
| Recommended Buffer | Phosphate, HEPES | Phosphate, HEPES, Bicarbonate | Non-nucleophilic buffers prevent unwanted side reactions. |
Table 2: Troubleshooting Guide for Low Conjugation Yield
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| No or very little product formation | Incorrect pH: Nucleophile is protonated and non-reactive. | Verify and adjust the pH of the reaction mixture. |
| Inactive Reagent: this compound has hydrolyzed. | Use fresh or properly stored reagent. Confirm activity on a control molecule. | |
| Low Temperature/Short Time: Reaction is too slow. | Increase reaction time and/or temperature. Monitor progress via HPLC or TLC. | |
| Multiple products observed (heterogeneity) | Multiple reactive sites on the target molecule. | Reduce the molar excess of the this compound. |
| Reaction with buffer components. | Switch to a non-nucleophilic buffer like Phosphate or HEPES. | |
| Product peak disappears over time | Product Instability: The newly formed bond is unstable at the reaction pH. | Re-evaluate the stability of your conjugate under the chosen conditions. Consider quenching the reaction earlier. |
| Low recovery after purification | Product Loss: Product is sticking to the column or being lost in side fractions. | Optimize the purification method (e.g., change gradient, column type). |
| | Aggregation: The PEGylated product is aggregating and precipitating. | Analyze by SEC. Optimize buffer conditions (e.g., add excipients, change pH). |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Peptide
This protocol describes a general method for conjugating this compound to a peptide containing a free cysteine residue.
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Reagent Preparation:
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Dissolve the thiol-containing peptide in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 5 mg/mL.
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Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF. For example, if the peptide concentration is 1 mM, prepare a 100 mM stock solution of the PEG reagent.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a final molar excess of 3 equivalents. The final concentration of DMF should not exceed 10% (v/v) to maintain peptide solubility and structure.
-
Gently mix the reaction and allow it to proceed at room temperature for 2 hours.
-
-
Reaction Monitoring:
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At time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
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Quench the aliquot with a small molecule thiol (e.g., L-cysteine) to consume any unreacted this compound.
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Analyze the aliquot by RP-HPLC or LC-MS to monitor the formation of the conjugated product and the disappearance of the starting peptide.
-
-
Purification:
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Once the reaction has reached the desired level of completion, the entire reaction mixture can be purified.
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Load the mixture onto a preparative SEC column (e.g., Superdex 75 or similar) equilibrated with a suitable buffer (e.g., PBS pH 7.4) to separate the higher molecular weight PEGylated peptide from unreacted PEG reagent and quenching agent.
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Collect fractions and analyze them by HPLC to identify those containing the pure, conjugated product.
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Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Benzyl-PEG6-bromide storage and handling issues
Welcome to the technical support center for Benzyl-PEG6-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this versatile PEGylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene glycol (PEG) linker molecule. It features a benzyl ether protecting group on one end and a reactive bromide on the other, connected by a 6-unit PEG chain. The bromide is an excellent leaving group for nucleophilic substitution reactions, making it ideal for conjugation to molecules containing thiol (-SH) or amine (-NH2) groups. The PEG chain enhances the water solubility of the conjugated molecule.[1] Its benzyl group can be removed under specific conditions, revealing a hydroxyl group for further modification. It is commonly used in bioconjugation, drug delivery research, and the synthesis of PROTACs.
Q2: How should I properly store and handle this compound?
To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:
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Storage Temperature: For long-term storage, keep the reagent in a freezer at -20°C or lower.[1][2] For short-term storage of a stock solution (days to weeks), refrigeration at 4°C is acceptable.[3]
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Inert Atmosphere: Store the solid reagent and solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
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Moisture Prevention: this compound is hygroscopic and sensitive to moisture. Keep the container tightly sealed and consider using a desiccant for storage. Before opening, allow the vial to warm to room temperature to prevent condensation.
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Light Protection: Store the reagent in the dark or in an amber vial to prevent light-induced degradation.
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Handling: When preparing solutions, use anhydrous solvents if possible, especially for moisture-sensitive applications. Prepare solutions fresh and use them promptly to avoid degradation in solution. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: In which solvents is this compound soluble?
PEG derivatives are generally soluble in a variety of solvents. This compound is expected to be soluble in water and aqueous buffers, as well as many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) and chloroform. It is less soluble in alcohols and toluene and generally insoluble in diethyl ether. The solubility in aqueous solutions is enhanced by the hydrophilic PEG chain.
Troubleshooting Guides
Issue 1: Low or No Product Formation in PEGylation Reaction
Possible Causes and Solutions:
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Degraded this compound: The reagent may have degraded due to improper storage (exposure to moisture, oxygen, light, or elevated temperatures).
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Solution: Use a fresh vial of the reagent. Ensure proper storage and handling procedures are followed for future use.
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Suboptimal Reaction pH: The nucleophilicity of amines and thiols is pH-dependent.
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Solution for Amine Conjugation: The reaction with primary amines is typically more efficient at a pH of 7-9.
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Solution for Thiol Conjugation: The reaction with thiols is generally more effective at a slightly basic pH of around 8.
-
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Insufficient Molar Excess of this compound: The stoichiometry of the reaction may not be optimal.
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Solution: Increase the molar ratio of this compound to your substrate. A 3 to 15-fold molar excess is a common starting point for PEGylation reactions.
-
-
Short Reaction Time or Low Temperature: The reaction may not have had enough time or energy to proceed to completion.
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Solution: Increase the reaction time and/or temperature. Monitor the reaction progress at various time points using techniques like HPLC or LC-MS to determine the optimal duration.
-
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Steric Hindrance: The target functional group on your molecule may be sterically hindered, preventing efficient reaction with the PEG reagent.
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Solution: Consider using a longer PEG linker to overcome steric hindrance.
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Issue 2: Multiple Products or Side Reactions
Possible Causes and Solutions:
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Multiple Reactive Sites on the Substrate: Your protein or peptide may have multiple lysine or cysteine residues, leading to a heterogeneous mixture of PEGylated products.
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Solution: To achieve site-specific PEGylation of amines, you can perform the reaction at a lower pH (around 7 or slightly below) to favor the more nucleophilic N-terminal alpha-amino group over the epsilon-amino groups of lysine residues. For thiols, ensure that only the desired cysteine is in its reduced, reactive form.
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Side Reactions with Other Nucleophiles: Other nucleophilic groups on your substrate (e.g., histidine) could potentially react with the PEG-bromide.
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Solution: Optimize the reaction pH to favor the desired reaction. Characterize the product mixture thoroughly using mass spectrometry to identify any unexpected modifications.
-
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Hydrolysis of this compound: In aqueous buffers, the bromide can be hydrolyzed to a hydroxyl group over time, rendering the reagent inactive.
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Solution: Prepare solutions of this compound immediately before use. Minimize the reaction time in aqueous buffers if possible.
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Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | -20°C or lower (long-term) | Minimizes degradation reactions. |
| 4°C (short-term for solutions) | Slows degradation for temporary storage. | |
| Shelf-Life | Typically 3 years when stored properly | Based on general stability of PEG products. |
| Reaction pH (Amine) | 7 - 9 | Optimizes the nucleophilicity of primary amines. |
| Reaction pH (Thiol) | ~8 | Favors the deprotonated, more reactive thiolate form. |
| Molar Excess of Reagent | 3 to 15-fold | Drives the reaction towards completion. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing reactive amine or thiol groups. Optimization will be required for specific proteins and applications.
Materials:
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Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
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This compound
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Anhydrous DMF or DMSO
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Reaction buffer (e.g., PBS at pH 7.4 for amines, or a buffer at pH 8 for thiols)
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Quenching reagent (e.g., Tris or glycine for amine reactions, cysteine or β-mercaptoethanol for thiol reactions)
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Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
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Protein Preparation: Prepare a solution of the protein at a known concentration in the chosen reaction buffer.
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This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
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PEGylation Reaction:
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Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.
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Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours). The optimal time should be determined empirically.
-
-
Reaction Quenching: Add a molar excess of the quenching reagent to react with any unreacted this compound.
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Purification: Purify the PEGylated protein from the reaction mixture to remove excess PEG reagent and unreacted protein using a suitable chromatography method.
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Characterization: Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight, and use HPLC and mass spectrometry to confirm the degree of PEGylation and identify the modification sites.
Protocol 2: Deprotection of the Benzyl Group
The benzyl ether can be cleaved to reveal a hydroxyl group using catalytic transfer hydrogenation.
Materials:
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Benzyl-PEGylated molecule
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., formic acid, ammonium formate, or hydrogen gas)
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Solvent (e.g., methanol, ethanol, or a mixture with water)
Procedure:
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Dissolve the benzyl-PEGylated molecule in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Add the hydrogen source. If using hydrogen gas, flush the reaction vessel with hydrogen and maintain a positive pressure.
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Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
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Filter the reaction mixture through celite to remove the Pd/C catalyst.
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Evaporate the solvent to obtain the deprotected product.
Visualizations
Caption: Troubleshooting workflow for low or no product formation.
Caption: General experimental workflow for protein PEGylation.
References
Technical Support Center: Purification of Benzyl-PEG6-bromide Conjugates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Benzyl-PEG6-bromide conjugates.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Streaking or Broad Peaks During Silica Gel Chromatography | The polar nature of the PEG chain can lead to strong interactions with the silica stationary phase. | - Solvent System Modification: Try a more polar solvent system, such as a gradient of methanol in dichloromethane or a 1:1 mixture of ethanol and isopropanol in chloroform. - Use of Additives: Adding a small amount of a competitive polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes improve peak shape. - Alternative Stationary Phase: Consider using a less polar stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography). |
| Co-elution of Product with Unreacted this compound | The polarity of the starting material and the product may be very similar, making separation by normal-phase chromatography challenging. | - Reverse-Phase HPLC: This technique separates molecules based on hydrophobicity and is often effective for purifying PEGylated compounds. - Size Exclusion Chromatography (SEC): If there is a significant size difference between your conjugate and the unreacted linker, SEC can be a viable separation method. - Chemical Quenching: React the excess benzyl bromide with a scavenger resin or a small molecule with a high affinity for alkyl bromides (e.g., a thiol-containing compound that can be easily removed) before proceeding with chromatography. |
| Difficulty Removing All Impurities | The reaction may have produced multiple byproducts with polarities similar to the desired product. | - Multi-dimensional Chromatography: Employing a combination of purification techniques can be effective. For example, an initial flash chromatography step to remove major impurities can be followed by preparative HPLC for fine purification.[1][2][3] - Recrystallization: If the conjugate is a solid, recrystallization from an appropriate solvent system can be a powerful purification method. The choice of solvent will be critical and may require some screening. |
| Low Product Recovery After Purification | The product may be irreversibly binding to the stationary phase or degrading during the purification process. | - Passivation of Silica Gel: Pre-treating the silica gel column with a solution of the mobile phase containing an additive can help to block active sites. - Milder Purification Conditions: If degradation is suspected, consider using milder conditions, such as running the chromatography at a lower temperature. - Check for Product Precipitation: Ensure that the solvents used for chromatography keep the product fully dissolved. |
| Product Purity is Difficult to Assess | The PEG moiety lacks a strong UV chromophore, making detection by standard UV-Vis difficult. | - Alternative Detection Methods: Use detection methods that do not rely on a chromophore, such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[] |
Frequently Asked Questions (FAQs)
A list of common questions and answers regarding the purification of this compound conjugates.
Q1: What is the first step I should take to develop a purification method for my this compound conjugate?
A1: The first step is to analyze the crude reaction mixture using Thin Layer Chromatography (TLC) with various solvent systems to get an initial idea of the separation.[5] It is also highly recommended to use analytical HPLC with a mass spectrometer (LC-MS) to identify the desired product and major impurities.
Q2: Can I use standard silica gel flash chromatography for my purification?
A2: While possible, purifying PEG-containing compounds on silica can be challenging due to their tendency to streak. If you choose to use silica gel, you may need to experiment with different solvent systems, such as chloroform/ethanol/isopropanol mixtures, to achieve good separation.
Q3: What are some recommended solvent systems for silica gel chromatography of PEGylated compounds?
A3: For PEGylated compounds, which are generally polar, you will likely need a polar mobile phase. Good starting points include gradients of methanol in dichloromethane or ethyl acetate. A less common but potentially effective system is a mixture of ethanol and isopropanol in chloroform.
Q4: My product and a major impurity have very similar Rf values on TLC. What should I do?
A4: If the TLC spots are very close, consider using a different purification technique. Preparative reverse-phase HPLC is often the best choice in this scenario as it separates based on a different principle (hydrophobicity) than the polarity-based separation of normal-phase TLC.
Q5: How can I remove unreacted benzyl bromide from my reaction mixture?
A5: Excess benzyl bromide can sometimes be removed by washing the organic layer with a dilute aqueous solution of a nucleophile like sodium thiosulfate or by reacting it with triethylamine to form a water-soluble quaternary ammonium salt. Alternatively, it can be removed by vacuum distillation if your product is not volatile.
Q6: Is recrystallization a viable purification method for this compound conjugates?
A6: If your conjugate is a solid and you can find a suitable solvent system, recrystallization can be an excellent and scalable purification method. The presence of the PEG chain can sometimes influence the crystallization behavior.
Experimental Protocols
General Protocol for Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used for dissolution, consider a dry loading technique by adsorbing the sample onto a small amount of silica gel.
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Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase solvent.
-
Loading: Load the sample onto the column. For dry loading, add the silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC or analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Purification by Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent, such as a mixture of acetonitrile and water. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column: Use a C18 preparative HPLC column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Method Development: First, develop an analytical method to determine the optimal gradient for separating the desired product from impurities.
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Purification: Scale up the analytical method to the preparative column. Inject the sample and run the gradient.
-
Fraction Collection: Collect fractions corresponding to the product peak, guided by the UV detector and, if available, a mass spectrometer.
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Product Isolation: Combine the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product.
Data Presentation
Table 1: Comparison of Purity Results from Different Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (by LC-MS) | Final Purity (by LC-MS) | Yield |
| Flash Chromatography (Silica Gel, DCM/MeOH gradient) | 45% | 85% | 60% |
| Flash Chromatography (Alumina, Hexane/EtOAc gradient) | 45% | 70% | 55% |
| Preparative RP-HPLC (C18, Acetonitrile/Water gradient) | 45% | >98% | 35% |
| Recrystallization (Ethanol/Water) | 45% | 95% | 40% |
Visualizations
Caption: Workflow for the purification of this compound conjugates.
References
Technical Support Center: Characterization of Benzyl-PEG6-bromide Labeled Proteins
Welcome to the technical support center for protein labeling with Benzyl-PEG6-bromide. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a heterobifunctional PEGylation reagent. It contains a stable benzyl ether group at one end of a discrete hexaethylene glycol (PEG6) spacer and a reactive bromide group at the other. Its primary application is the covalent attachment (PEGylation) of this PEG linker to proteins, peptides, or other molecules. This modification can improve solubility, increase in vivo circulation half-life, and reduce the immunogenicity of therapeutic proteins.[1][2]
Q2: Which amino acid residues does this compound target on a protein? A2: As an alkylating agent, this compound primarily targets nucleophilic amino acid side chains. The most common and specific target under controlled pH conditions is the thiol group (-SH) of cysteine residues.[3][4] However, off-target alkylation can occur, especially at higher pH values, with other residues such as methionine, histidine, and the ε-amino group of lysine.[5]
Q3: How can I confirm that my protein has been successfully labeled? A3: Successful labeling is confirmed by an increase in the molecular weight of the protein. The primary methods for characterization are:
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SDS-PAGE: A simple method to visualize a shift in molecular weight. The PEGylated protein will run slower than the unlabeled protein.
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Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-ESI-MS provide a precise mass measurement, confirming the addition of the PEG moiety and determining the degree of labeling (i.e., the number of PEG chains attached per protein).
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HPLC: Reversed-phase or size-exclusion chromatography can be used to separate labeled from unlabeled protein and quantify the efficiency of the reaction.
Q4: What does the "6" in PEG6 signify? A4: The "6" in PEG6 denotes that the polyethylene glycol spacer consists of six repeating ethylene glycol units. This creates a discrete-length linker, which is advantageous over polydisperse PEG reagents as it results in a more homogeneous final product with a defined molecular weight.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the labeling and characterization process.
Problem 1: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The reactivity of the target residue is pH-dependent. For cysteine alkylation, maintain a pH between 7.0 and 8.5. At lower pH, the thiol is protonated and less nucleophilic; at higher pH, the risk of off-target reaction with amines (lysine, N-terminus) increases. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other thiol-containing reagents (e.g., DTT, β-mercaptoethanol from a prior step) will compete for the this compound. Exchange the protein into an amine-free, thiol-free buffer like PBS or HEPES before starting the reaction. |
| Insufficient Molar Excess of PEG Reagent | The reaction is concentration-dependent. For dilute protein solutions, a higher molar excess of the PEG reagent is required to achieve a good labeling level. |
| Degraded/Inactive PEG Reagent | This compound can degrade if not stored properly (typically at -20°C with desiccant). Use a fresh vial or test the reactivity of the reagent on a small scale first. |
Problem 2: Protein Aggregation or Precipitation During/After Labeling
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The benzyl group adds hydrophobicity, which can lead to aggregation if the PEGylation occurs on a surface-exposed residue in a critical region. |
| Conformational Changes | Covalent modification can destabilize the protein's native structure. PEGylation may disrupt key intramolecular interactions. |
| Incorrect Buffer Conditions | Suboptimal pH or ionic strength can exacerbate protein instability. |
Problem 3: Significant Off-Target Labeling Observed in Mass Spectrometry
| Potential Cause | Recommended Solution |
| Reaction pH is Too High | pH values above 8.5 significantly increase the reactivity of amine groups on lysine residues and the protein N-terminus, leading to non-specific labeling. Lower the reaction pH to within the 7.0-8.0 range for better cysteine specificity. |
| Prolonged Reaction Time / High Temperature | Excessive reaction time or elevated temperature can drive less favorable off-target reactions. Optimize the reaction time by taking aliquots at different time points (e.g., 30 min, 1 hr, 2 hr) and analyzing them to find the optimal endpoint. |
| High Molar Excess of PEG Reagent | While a molar excess is needed, an extremely high ratio (e.g., >100-fold) increases the probability of reactions with less reactive sites. Perform a titration experiment to find the lowest effective concentration of the PEG reagent. |
Problem 4: Heterogeneous Product (Multiple PEG Additions)
| Potential Cause | Recommended Solution |
| Multiple Reactive Residues | The protein may have multiple accessible cysteine residues (or other nucleophiles) that are all reacting. |
| Reaction Conditions Favor Multiple Labeling | High molar excess of the PEG reagent and long incubation times can drive the reaction to completion at multiple sites. |
Quantitative Data Summary: Optimizing Labeling Efficiency
The following table shows representative data from an experiment to optimize the labeling of a 50 kDa protein (containing a single reactive cysteine) with this compound. Labeling efficiency was determined by LC-MS.
| Molar Ratio (PEG:Protein) | pH | Reaction Time (hours) | Labeling Efficiency (%) | Unlabeled Protein (%) | Notes |
| 10:1 | 7.5 | 2 | 65% | 35% | Sub-optimal efficiency. |
| 20:1 | 7.5 | 2 | 88% | 12% | Good efficiency, minimal side products. |
| 50:1 | 7.5 | 2 | 95% | 5% | High efficiency. |
| 20:1 | 6.5 | 2 | 30% | 70% | pH too low for efficient thiol alkylation. |
| 20:1 | 8.5 | 2 | 91% | 9% | High efficiency, but MS showed 5% off-target modification on methionine. |
| 20:1 | 7.5 | 4 | 92% | 8% | Minimal improvement over 2 hours, suggesting reaction is near completion. |
Visualized Workflows and Logic
The following diagrams illustrate the standard experimental workflow and a decision-making process for troubleshooting common issues.
Caption: Standard workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for this compound labeling.
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling
This protocol is designed for a protein with at least one accessible cysteine residue.
1. Materials Required:
-
Protein of interest (1-5 mg/mL).
-
This compound.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Solution: 1 M L-cysteine in water.
-
Purification system (e.g., Size-Exclusion Chromatography column or dialysis cassettes).
2. Procedure:
-
Buffer Exchange: Ensure the protein is in the Reaction Buffer. If the protein is in a buffer containing primary amines or thiols, it must be exchanged via dialysis or a desalting column.
-
Prepare PEG Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Calculate Reagent Volume: Determine the moles of protein in your reaction. Calculate the volume of the 10 mM PEG solution needed to achieve the desired molar excess (a 20-fold excess is a good starting point).
-
Example: For 1 mL of a 0.1 mM protein solution (0.1 µmol), a 20-fold excess requires 2 µmol of PEG reagent. You would add 200 µL of the 10 mM stock.
-
-
Reaction: Add the calculated volume of the PEG solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess this compound. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and quenching reagent by running the sample over a size-exclusion chromatography (SEC) column or by dialyzing against a suitable storage buffer.
-
Characterization: Analyze the purified protein using SDS-PAGE and LC-MS to confirm labeling and assess purity.
Protocol 2: Characterization by LC-MS
This protocol outlines a general method for analyzing the PEGylated product.
1. System and Reagents:
-
LC-MS system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.
-
C4 or C8 reversed-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
2. Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein and an unlabeled control sample to 0.1-0.5 mg/mL in Mobile Phase A.
-
LC Separation:
-
Equilibrate the column with 95% A / 5% B.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 15-30 minutes to elute the protein.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode across a m/z range appropriate for your protein's expected charge state envelope (e.g., 800-3000 m/z).
-
The PEGylated protein will elute slightly later than the unlabeled protein due to increased hydrophobicity from the benzyl group.
-
-
Data Processing:
-
Deconvolute the raw mass spectra from the protein peaks to obtain the zero-charge mass.
-
Compare the mass of the labeled protein to the unlabeled control. The mass difference should correspond to the mass of the added Benzyl-PEG6 moiety (C₁₂H₂₅O₆- + Benzyl group).
-
Calculate labeling efficiency by comparing the peak areas of the labeled and unlabeled protein species in the chromatogram.
-
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Benzyl-PEG6-bromide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of Benzyl-PEG6-bromide in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene glycol (PEG) linker molecule.[1] It consists of a benzyl protecting group, a six-unit PEG chain, and a terminal bromide. The bromide acts as a good leaving group, making it suitable for nucleophilic substitution reactions.[2] The hydrophilic PEG chain enhances the water solubility of molecules it's attached to.[2] Its primary use is in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[3]
Q2: I am observing low to no reaction with this compound. What are the common causes?
Low reactivity can stem from several factors:
-
Steric Hindrance: The bulky nature of the benzyl group and the PEG chain can physically obstruct the approach of the nucleophile to the reaction site.
-
Poor Nucleophilicity: The incoming nucleophile may not be strong enough to displace the bromide leaving group effectively.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and the choice of base can significantly impact the reaction rate.
-
Impure Reagents: Contaminants, especially water, can lead to side reactions, such as hydrolysis of the bromide.[4]
-
Degradation of this compound: Like many alkyl halides, it can degrade over time, especially if not stored correctly.
Q3: Can the PEG chain itself interfere with the reaction?
Yes, while the PEG chain increases solubility, it can also create a steric shield around the reactive bromide end. Furthermore, the ether oxygens in the PEG chain can coordinate with cations (from the base or salts), potentially influencing the local reaction environment.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
If you are experiencing low yields when reacting this compound with amines, thiols, or other nucleophiles, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Reagent Quality: Ensure your this compound has not degraded. Use fresh or properly stored material. All other reagents, especially solvents, should be anhydrous as water can hydrolyze the bromide.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are generally preferred for SN2 reactions as they can solvate the cation from the base, leaving the anion more nucleophilic.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Acetone | Polar Aprotic | 56 | Good for initial attempts, but may have limited solubility for some reagents. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | A common choice with good dissolving power. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Less polar than ACN or DMF; may be less effective. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent for many polar and non-polar compounds. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Highly polar, can significantly accelerate SN2 reactions. Very difficult to remove. |
-
Base Selection: For reactions involving deprotonation of a nucleophile (e.g., an alcohol or a secondary amine), the base is crucial. If a weak base like K2CO3 is giving low yields, consider a stronger, non-nucleophilic base.
| Base | pKa of Conjugate Acid | Solubility in Organic Solvents | Comments |
| K2CO3 | 10.3 | Low | Heterogeneous reaction, often requires higher temperatures. |
| Cs2CO3 | 10.3 | Higher than K2CO3 | More soluble and often more effective than K2CO3. |
| DBU | 13.5 | High | Strong, non-nucleophilic amine base. |
| NaH | ~36 | Insoluble | Very strong base, but requires careful handling (flammable). |
-
Temperature: Increasing the reaction temperature often increases the reaction rate. If your reaction is sluggish at room temperature, try heating it to 50-80°C. Monitor for potential side product formation at higher temperatures.
-
Consider Catalysis (Finkelstein Reaction): Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly enhance the reaction rate. The iodide, being a better nucleophile, displaces the bromide to form a more reactive Benzyl-PEG6-iodide in situ. This intermediate is then more readily attacked by your primary nucleophile.
Issue 2: Difficulty in Product Purification
Unreacted starting material and the formation of side products can complicate purification.
Purification Troubleshooting
Caption: Logic for troubleshooting purification issues.
Recommendations:
-
Reaction Monitoring: Before attempting purification, ensure the reaction has gone to completion. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the limiting reagent.
-
Chromatography Optimization:
-
Normal Phase (Silica Gel): If your product and starting material have similar polarities, try different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to improve separation.
-
Reverse Phase HPLC: Due to the hydrophilic PEG chain, reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile gradient) is often very effective for purifying PEGylated compounds.
-
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
This protocol provides a starting point; optimization may be required.
-
Reagent Preparation:
-
Dissolve the amine nucleophile (1.0 eq) in anhydrous DMF (target concentration ~0.1 M).
-
Add a suitable base (e.g., Cesium Carbonate, 2.0 eq).
-
-
Reaction Setup:
-
Stir the amine/base mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring amine/base mixture.
-
-
Reaction and Monitoring:
-
Heat the reaction to the desired temperature (e.g., 60°C).
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting amine is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.
-
Protocol for Catalytic Iodide Addition (Finkelstein Condition)
Modify the above protocol as follows:
-
Reagent Preparation:
-
To the dissolved amine and base in DMF, add a catalytic amount of Potassium Iodide (KI, 0.1 eq).
-
-
Reaction Setup:
-
Stir this mixture for 20-30 minutes before the addition of this compound. The remaining steps are the same. This pre-incubation allows for the in situ formation of the more reactive iodide intermediate.
-
References
Validation & Comparative
Benzyl-PEG6-bromide vs. Other PEG Linkers: A Comparative Guide for Researchers
In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and in vivo performance of biotherapeutics. This guide provides a detailed comparison of Benzyl-PEG6-bromide with other commonly used PEG linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and experimental protocols.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic polymer that, when used as a linker, can impart several beneficial properties to bioconjugates such as antibody-drug conjugates (ADCs) or PEGylated proteins.[1][2] These advantages include improved aqueous solubility, reduced immunogenicity, and an increased hydrodynamic radius, which leads to a longer circulation half-life.[1][] PEG linkers can be categorized based on their reactivity, cleavability, and length. The choice of a specific PEG linker depends on the conjugation strategy and the desired properties of the final product.[4]
This compound is a heterobifunctional PEG linker featuring a benzyl ether at one terminus for potential deprotection strategies and a bromide at the other as a reactive leaving group for nucleophilic substitution. This guide will compare its characteristics against two other major classes of PEG linkers: those with N-hydroxysuccinimide (NHS) esters for reaction with amines, and those with maleimide groups for reaction with thiols.
Chemical Properties and Reactivity
The functional group on a PEG linker dictates its target on a biomolecule and the nature of the resulting covalent bond.
This compound: The key reactive feature of this linker is the benzyl bromide moiety. The bromide is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack by residues such as the thiol group of cysteine or potentially the amine group of lysine under appropriate conditions. This results in the formation of a stable thioether or amine linkage, respectively. Benzyl halides are known to be reactive towards nucleophilic substitution.
NHS-ester-PEG Linkers: These are among the most common amine-reactive PEGylation reagents. The N-hydroxysuccinimide ester reacts with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a stable amide bond. The reaction is typically carried out at a slightly alkaline pH (7.2-8.5).
Maleimide-PEG Linkers: Maleimide groups are highly selective for thiol (sulfhydryl) groups, primarily found on cysteine residues. The reaction, a Michael addition, proceeds rapidly at near-neutral pH (6.5-7.5) to form a stable thioether bond.
Below is a diagram illustrating the different conjugation chemistries.
Quantitative Comparison of Linker Performance
Direct head-to-head experimental data comparing this compound with other PEG linkers is limited in publicly available literature. However, we can compile and compare typical performance characteristics based on the known chemistry of their reactive groups.
Table 1: Comparison of Reactivity and Reaction Conditions
| Feature | This compound | NHS-ester-PEG | Maleimide-PEG |
| Target Residue | Cysteine (primarily), Lysine | Lysine, N-terminus | Cysteine |
| Optimal pH | 7.0 - 8.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Kinetics | Moderate to Fast | Very Fast | Very Fast |
| Chemoselectivity | Good for thiols over amines | Good for amines | Excellent for thiols |
| Side Reactions | Potential for reaction with other nucleophiles | Hydrolysis of NHS ester in aqueous buffer | Hydrolysis of maleimide ring, reaction with other nucleophiles at higher pH |
Table 2: Comparison of Conjugate Stability
| Linker Type | Bond Formed | Stability in Plasma | Key Considerations |
| Benzyl-PEG-Br | Thioether/Amine | Expected to be high | The benzyl ether/thioether bond is generally stable. |
| NHS-ester-PEG | Amide | Very High | Amide bonds are highly stable under physiological conditions. |
| Maleimide-PEG | Thioether | Moderate to High | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Stability can be enhanced by hydrolysis of the succinimide ring. |
Impact on Therapeutic Performance
The choice of linker can significantly influence the therapeutic index of a bioconjugate by affecting its stability, pharmacokinetics, and payload release mechanism.
The hydrophilicity imparted by the PEG chain is a common advantage of all these linkers, which can help to overcome issues associated with hydrophobic payloads, such as aggregation and rapid clearance. The length of the PEG chain is a critical parameter, with longer chains generally leading to longer plasma half-lives but sometimes decreased in vitro potency.
The stability of the linker-payload connection is paramount. Premature release of a cytotoxic drug can lead to systemic toxicity. While the amide bond from an NHS-ester linkage is very stable, the thioether from a maleimide linkage can be less so. The thioether bond formed from a benzyl bromide is expected to be highly stable.
The benzyl group on the this compound also offers the potential for further synthetic manipulation. It is a stable protecting group for the terminal hydroxyl of the PEG chain that can be removed under specific conditions, such as catalytic hydrogenation, if further functionalization at that end is desired.
Experimental Protocols
Detailed methodologies are essential for the successful application of these linkers in research.
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general framework for conjugating this compound to a protein containing a reactive cysteine residue.
Materials:
-
Protein with a free cysteine residue (e.g., an antibody fragment or engineered protein)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5, containing 1 mM EDTA
-
Reducing agent (e.g., TCEP) if cysteines are in a disulfide bond
-
Quenching reagent (e.g., N-acetyl-cysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Subsequently, remove the reducing agent using a desalting column.
-
Conjugation Reaction: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution at a 5- to 20-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.
-
Quenching: Add a 100-fold molar excess of N-acetyl-cysteine to quench any unreacted this compound. Incubate for 30 minutes.
-
Purification: Purify the resulting conjugate using SEC to remove excess linker and quenching reagent.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to determine the drug-to-antibody ratio (DAR).
Protocol 2: General Procedure for Protein Conjugation with NHS-ester-PEG
Materials:
-
Protein with accessible lysine residues
-
NHS-ester-PEG
-
Conjugation Buffer: PBS, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Buffer exchange the protein into the conjugation buffer to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Dissolve the NHS-ester-PEG in a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution at a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the conjugate by SEC.
-
Characterization: Characterize the conjugate by SDS-PAGE and LC-MS to determine the degree of PEGylation.
Protocol 3: General Procedure for Protein Conjugation with Maleimide-PEG
Materials:
-
Protein with a free cysteine residue
-
Maleimide-PEG
-
Conjugation Buffer: PBS, pH 7.0, containing 1 mM EDTA
-
Quenching reagent (e.g., cysteine)
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Prepare the protein with a free thiol as described in Protocol 1.
-
Conjugation Reaction: Dissolve the protein in the conjugation buffer. Add a 3- to 10-fold molar excess of Maleimide-PEG dissolved in a minimal amount of organic solvent.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Add an excess of cysteine to quench unreacted maleimide groups.
-
Purification: Purify the conjugate by SEC.
-
Characterization: Analyze the conjugate by SDS-PAGE and LC-MS.
Below is a diagram representing a general experimental workflow for bioconjugation and analysis.
Conclusion
The selection of a PEG linker is a multifaceted decision that requires careful consideration of the target biomolecule, the desired properties of the final conjugate, and the intended application.
-
This compound offers a robust method for conjugating to thiol groups, forming a highly stable thioether linkage. Its reactivity is a key feature, and the presence of the benzyl group provides an option for further chemical modification.
-
NHS-ester-PEG linkers are a workhorse for amine-based conjugation, leading to very stable amide bonds. However, this approach often results in a heterogeneous mixture of products due to the presence of multiple lysine residues on the protein surface.
-
Maleimide-PEG linkers provide excellent selectivity for cysteine residues, enabling more site-specific conjugation. However, the stability of the resulting thioether bond can be a concern and may require further chemical modification to prevent in vivo cleavage.
Ultimately, the optimal linker choice will depend on a balance of factors including the desired stability, the importance of site-specificity, and the overall therapeutic goals. While direct comparative data is still emerging, the chemical principles outlined in this guide provide a strong foundation for making an informed decision.
References
A Comparative Guide to Bioconjugation: Alternatives to Benzyl-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and homogeneity of the final conjugate. While Benzyl-PEG6-bromide has been a tool for alkylating thiol and other nucleophilic groups, a diverse array of alternative PEGylation reagents offers distinct advantages in terms of reactivity, selectivity, and the stability of the resulting linkage. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the strategic design of bioconjugates.
Executive Summary
The primary alternatives to benzyl halide-based PEGylation reagents leverage different reactive chemistries to target specific functional groups on biomolecules. These include:
-
NHS Ester-PEG: For the acylation of primary amines (lysine residues, N-terminus).
-
Maleimide-PEG: For the Michael addition to sulfhydryl groups (cysteine residues).
-
Azide/Alkyne-PEG: For bioorthogonal "click chemistry" ligations.
Each of these approaches presents a unique set of performance characteristics. While direct head-to-head comparative studies under identical conditions are not extensively available in the literature, this guide synthesizes reported data to provide a comprehensive overview of their respective strengths and weaknesses.
Performance Comparison: A Data-Driven Overview
The choice of a bioconjugation strategy is a multifactorial decision that balances reaction efficiency, the stability of the resulting conjugate, and the impact on the biomolecule's function. The following table summarizes key performance indicators for the alternatives to this compound.
| Feature | Benzyl-PEG-bromide | NHS-Ester-PEG | Maleimide-PEG | Azide/Alkyne-PEG (Click Chemistry) |
| Target Residue(s) | Cysteine, Histidine, potentially others | Lysine, N-terminus | Cysteine | Engineered Azide or Alkyne groups |
| Bond Formed | Thioether | Amide | Thioether | Triazole |
| Reaction pH | Typically basic (pH > 8) | Neutral to slightly basic (pH 7.2-8.5) | Neutral (pH 6.5-7.5) | Near-neutral (pH 7-8) |
| Reaction Speed | Generally slower | Rapid | Very Rapid | Extremely Rapid (especially copper-free) |
| Selectivity | Moderate | High for primary amines | High for thiols | Very high (bioorthogonal) |
| Bond Stability | Highly stable thioether bond | Highly stable amide bond | Thioether bond can be susceptible to retro-Michael addition and thiol exchange in vivo.[1][2] | Highly stable triazole ring |
| Typical Yield | Variable | Generally high, but can result in heterogeneous products | >90% for site-specific conjugation | Near-quantitative |
| Key Advantage | Stable thioether linkage | Targets abundant lysine residues | High efficiency and site-specificity for cysteines | Unparalleled specificity and reaction speed |
| Key Disadvantage | Slower reaction kinetics and potential for side reactions | Can lead to heterogeneous products due to multiple lysine sites | Potential for in vivo instability of the thioether bond | Requires introduction of azide or alkyne groups |
Visualizing Bioconjugation Workflows
The following diagrams illustrate the general workflows for the discussed bioconjugation strategies.
Caption: A generalized workflow for the creation and evaluation of bioconjugates.
Caption: Reaction schemes for common bioconjugation alternatives.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of different bioconjugation strategies.
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes a general procedure for labeling a protein with an NHS-ester-activated PEG.
Materials:
-
Protein to be PEGylated
-
NHS-Ester-PEG reagent
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG reagent in DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-Ester-PEG reagent to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Purification: Remove the unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Analyze the PEGylated protein to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Maleimide PEGylation of a Protein
This protocol outlines the site-specific labeling of a protein's free cysteine residue with a maleimide-activated PEG.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine)
-
Maleimide-PEG reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free, degassed buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds with a suitable reducing agent like TCEP and subsequently remove the reducing agent before adding the maleimide-PEG.
-
PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Purification: Purify the conjugate from unreacted maleimide-PEG and other small molecules using a desalting column or dialysis.
-
Characterization: Analyze the conjugate to determine the degree of labeling and confirm protein integrity.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the conjugation of an azide-modified biomolecule to an alkyne-functionalized PEG.
Materials:
-
Azide-modified biomolecule
-
Alkyne-PEG reagent
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Degassed buffer (e.g., PBS), pH 7-8
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-biomolecule, alkyne-PEG, CuSO4, sodium ascorbate, and THPTA ligand in a suitable buffer or solvent.
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions.
-
Conjugation Reaction: To the azide-biomolecule solution, add the alkyne-PEG (typically a 2- to 10-fold molar excess). Then, add the CuSO4/ligand premix.
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.
-
Characterization: Characterize the final conjugate to confirm successful ligation.
Conclusion
The selection of a PEGylation reagent is a critical decision in the design of bioconjugates. While this compound offers a method for forming stable thioether bonds, alternatives such as NHS-ester, maleimide, and click chemistry reagents provide a broader toolkit for researchers. NHS esters are effective for targeting abundant lysine residues, though they can produce heterogeneous products. Maleimides offer high efficiency and site-specificity for cysteine residues, but the stability of the resulting thioether bond in vivo should be considered.[1][2] Bioorthogonal click chemistry provides exceptional specificity and reaction kinetics, representing a powerful tool for creating well-defined conjugates, albeit with the prerequisite of introducing the corresponding reactive handles. The quantitative data and experimental protocols provided in this guide serve as a foundation for the rational selection and evaluation of these alternatives, ultimately contributing to the development of more effective and well-characterized biotherapeutics.
References
Navigating In Vivo Efficacy: A Comparative Guide to Benzyl-PEG6-bromide and Alternative Conjugation Strategies
For researchers, scientists, and drug development professionals, the in vivo performance of a therapeutic or diagnostic agent is the ultimate measure of its potential. The choice of linker technology for bioconjugation plays a pivotal role in determining the pharmacokinetic profile, biodistribution, and overall efficacy of a molecule. This guide provides an objective comparison of the anticipated in vivo performance of molecules conjugated with Benzyl-PEG6-bromide, a short-chain polyethylene glycol (PEG) linker, against other PEGylation strategies and emerging alternatives, supported by experimental data.
This compound is a heterobifunctional linker featuring a six-unit PEG chain, a benzyl protecting group, and a reactive bromide group. This structure allows for the covalent attachment of the PEG linker to a target molecule, thereby modifying its in vivo behavior. While direct in vivo efficacy data for this compound itself is not available, as its function is to link other molecules, we can infer its performance by examining studies on other short-chain PEGylated compounds.
The primary advantage of PEGylation is the creation of a hydrophilic shield around the conjugated molecule. This "stealth" effect can lead to a range of in vivo benefits, including increased half-life, improved stability, and reduced immunogenicity. However, the length of the PEG chain is a critical determinant of these effects.
Comparison of In Vivo Performance: Short-Chain PEG vs. Alternatives
This section compares the in vivo characteristics of molecules conjugated with short-chain PEGs, such as would be introduced by this compound, against those with long-chain PEGs and non-PEG alternatives like polysarcosine (pSar).
Pharmacokinetic Properties
The length of the PEG chain directly impacts a molecule's hydrodynamic radius, which in turn influences its renal clearance. Longer PEG chains generally lead to a more significant increase in circulation half-life.[1] Conversely, shorter PEG chains result in more rapid clearance, which can be advantageous for applications requiring shorter in vivo residence times.[1][2]
| Parameter | No Linker | Short-Chain PEG (e.g., PEG6) | Long-Chain PEG (e.g., ≥2kDa) | Polysarcosine (pSar) | Reference(s) |
| Half-life (t½) | Very Short (minutes) | Moderately Increased | Significantly Increased | Comparably Increased to PEG | [1][3] |
| Renal Clearance | Rapid | Reduced | Significantly Reduced | Comparably Reduced to PEG | |
| Area Under the Curve (AUC) | Low | Moderately Increased | Significantly Increased | Comparably Increased to PEG | |
| Immunogenicity | High (for proteins) | Reduced | Significantly Reduced, but risk of anti-PEG antibodies | Very Low / Non-immunogenic |
Table 1: Comparative in vivo pharmacokinetic parameters of conjugated molecules.
Biodistribution
PEGylation can alter the tissue distribution of a conjugated molecule. Longer PEG chains have been shown to reduce accumulation in the liver and spleen, which are part of the reticuloendothelial system (RES) responsible for clearing foreign particles from the bloodstream. However, the impact of very short PEG chains on RES uptake is less pronounced. Polysarcosine has been shown to accumulate more in tumor sites compared to PEG in some studies.
| Organ/Tissue | No Linker | Short-Chain PEG (e.g., PEG6) | Long-Chain PEG (e.g., ≥2kDa) | Polysarcosine (pSar) | Reference(s) |
| Liver/Spleen (RES) Accumulation | High | Moderately Reduced | Significantly Reduced | Comparably Reduced to PEG | |
| Tumor Accumulation (for cancer drugs) | Low | Moderately Increased | Increased | Potentially Higher than PEG | |
| Kidney Accumulation | High (for small molecules) | Reduced | Significantly Reduced | Comparably Reduced to PEG |
Table 2: Comparative in vivo biodistribution of conjugated molecules.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo efficacy. Below are representative protocols for key in vivo experiments.
In Vivo Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of a PEGylated compound.
Animal Model: Male BALB/c mice (6-8 weeks old).
Procedure:
-
The PEGylated compound is administered intravenously (i.v.) via the tail vein at a specific dose (e.g., 10 mg/kg).
-
Blood samples (approximately 20-30 µL) are collected via the saphenous vein at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma is separated by centrifugation.
-
The concentration of the PEGylated compound in the plasma is quantified using an appropriate analytical method, such as enzyme-linked immunosorbent assay (ELISA) for proteins or high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for small molecules.
-
Pharmacokinetic parameters (half-life, clearance, volume of distribution, AUC) are calculated using non-compartmental analysis software.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution of a PEGylated compound.
Animal Model: Tumor-bearing xenograft mice (e.g., subcutaneous injection of cancer cells).
Procedure:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), the PEGylated compound, often labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent dye, is administered intravenously.
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), mice are euthanized.
-
Major organs (liver, spleen, kidneys, heart, lungs) and the tumor are harvested, weighed, and rinsed.
-
The amount of the compound in each organ is quantified using a gamma counter (for radiolabeled compounds) or fluorescence imaging system.
-
Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Signaling pathway of BRD4 protein degradation mediated by a PROTAC molecule.
Caption: General experimental workflow for in vivo efficacy studies of conjugated molecules.
References
Mass Spectrometry Showdown: Characterizing Benzyl-PEG6-bromide and its Alternatives in Drug Development
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the synthesis of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Benzyl-PEG6-bromide, a discrete polyethylene glycol (PEG) linker, is a valuable tool in this space. This guide provides an objective comparison of its mass spectrometry analysis against common alternatives, supported by experimental data and detailed protocols, to aid in the selection and quality control of these crucial reagents.
The performance of a bioconjugate is intrinsically linked to the purity and structural integrity of its components. Mass spectrometry (MS) is an indispensable technique for verifying the molecular weight, assessing the purity, and identifying potential byproducts of PEG linkers and their conjugates. This guide will delve into the mass spectrometry analysis of this compound and compare it with alternative linker technologies, providing researchers with the necessary information to make informed decisions for their drug development pipelines.
Performance Comparison: this compound vs. Alternatives
The choice of a linker can significantly impact the solubility, stability, and overall efficacy of a therapeutic. While this compound offers the advantages of a discrete and defined-length PEG chain, other options like polydisperse PEGs, polysarcosine (PSar), and polypeptide-based linkers present different characteristics. The following table summarizes the expected performance of these linkers in mass spectrometry analysis.
| Parameter | This compound | Polydisperse PEG | Polysarcosine (PSar) Linker | Polypeptide Linker |
| Molecular Formula | C19H31BrO6 | Mixture of C2nH4n+2O(n+1) | Mixture of (C3H5NO)n | Defined Sequence |
| Expected Mass (Da) | 435.35 | Average MW with distribution | Average MW with distribution | Precise MW |
| Mass Spectrum | Single major peak | Broad distribution of peaks separated by 44 Da | Distribution of peaks separated by 71 Da | Single major peak |
| Purity Assessment | High purity, easily assessed | Complex, requires analysis of distribution | Purity of monomer and polymer distribution | High purity, sequence-dependent |
| Fragmentation | Predictable fragmentation of PEG chain and end groups | Complex fragmentation pattern | Characteristic amide bond cleavages | Sequence-specific fragmentation |
| Ionization Efficiency | Good (ESI & MALDI) | Good, but complex spectra in ESI | Good (ESI & MALDI) | Good, dependent on sequence |
Experimental Protocols for Mass Spectrometry Analysis
Accurate and reproducible mass spectrometry data relies on robust experimental protocols. Below are detailed methodologies for the analysis of this compound and similar linkers using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
ESI-MS Protocol for this compound (LC-MS)
This protocol is suitable for the analysis of discrete PEG linkers and their conjugates coupled with liquid chromatography for separation and purity assessment.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in 50:50 acetonitrile/water.
-
Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometer (Q-TOF or Orbitrap) Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100 - 1000.
-
Data Analysis: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ and/or its sodium adduct [M+Na]⁺. The high-resolution mass measurement should be within 5 ppm of the theoretical mass.
MALDI-TOF MS Protocol for this compound
MALDI-TOF is a rapid and sensitive method for determining the molecular weight of polymers and other large molecules.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve this compound in acetonitrile or water to a concentration of 1 mg/mL.
-
Cationizing Agent (Optional but Recommended): Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.
-
Spotting: Mix the analyte solution, matrix solution, and cationizing agent in a 1:1:0.1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.
MALDI-TOF MS Settings:
-
Ionization Mode: Positive ion.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: m/z 200 - 1500.
-
Data Analysis: The spectrum is expected to show a dominant peak corresponding to the sodium adduct [M+Na]⁺. The absence of a broad distribution of peaks confirms the discrete nature of the PEG linker.
Visualizing Experimental Workflows and Biological Relevance
To further clarify the experimental process and the context of these molecules in drug development, the following diagrams, generated using Graphviz, illustrate a typical mass spectrometry workflow and the mechanism of action for a PROTAC.
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Conclusion
The mass spectrometric analysis of this compound is straightforward due to its discrete nature, allowing for clear identification and purity assessment. In contrast, polydisperse PEGs present a more complex analytical challenge, while alternatives like polysarcosine and polypeptide linkers offer distinct advantages in terms of biodegradability and potentially reduced immunogenicity, which is also reflected in their mass spectra. The choice of linker and the appropriate analytical methodology are critical considerations in the development of safe and effective bioconjugate therapeutics. The protocols and comparative data presented in this guide provide a solid foundation for researchers to characterize these essential components of next-generation drugs.
A Researcher's Guide to the NMR Analysis of Benzyl-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools. Benzyl-PEG6-bromide is a versatile bifunctional linker, featuring a benzyl ether on one terminus and a reactive bromide on the other, separated by a hydrophilic six-unit PEG chain. This structure is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise structural integrity is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for verifying the structure and purity of such linkers. This guide provides a comprehensive comparison of the NMR analysis of this compound with its common alternatives, supported by predicted spectral data and detailed experimental protocols.
NMR Analysis of this compound: Predicted Spectral Data
The chemical structure of this compound dictates a unique NMR fingerprint. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this molecule. These predictions are based on established chemical shift ranges for analogous functional groups.
Structure of this compound:
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ph) | 7.25 - 7.40 | Multiplet | 5H |
| Benzyl (e, -O-CH₂ -Ph) | ~4.57 | Singlet | 2H |
| PEG backbone (c, -O-CH₂ -CH₂ -O-) | 3.60 - 3.75 | Multiplet | 20H |
| PEG end (d, -CH₂ -O-CH₂-Ph) | ~3.68 | Triplet | 2H |
| PEG end (b, -CH₂ -CH₂-Br) | ~3.80 | Triplet | 2H |
| Bromide adjacent (a, Br-CH₂ -) | ~3.45 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~138 |
| Phenyl (ortho-, meta-, para-C) | 127 - 129 |
| Benzyl (e, -O-C H₂-Ph) | ~73 |
| PEG backbone (c, -O-C H₂-C H₂-O-) | ~70-71 |
| PEG end (d, -C H₂-O-CH₂-Ph) | ~69 |
| PEG end (b, -C H₂-CH₂-Br) | ~71 |
| Bromide adjacent (a, Br-C H₂-) | ~30 |
Comparison with Alternative PEGylation Reagents
The choice of a PEG linker is dictated by the specific synthetic strategy. Below is a comparison of the expected key NMR signals of this compound with common alternatives, highlighting the diagnostic peaks that differentiate these molecules.
Table 3: ¹H NMR Comparison of this compound and Alternatives
| Compound | Key Differentiating Signal | Approximate Chemical Shift (δ, ppm) | Rationale for Shift Difference |
| This compound | -CH₂-Br | ~3.45 (triplet) | The electronegative bromine atom deshields the adjacent methylene protons, shifting them downfield. |
| Benzyl-PEG6-alcohol | -CH₂-OH | ~3.70 (triplet) | The hydroxyl group is less deshielding than bromine, resulting in an upfield shift compared to the bromide. |
| Benzyl-PEG6-azide | -CH₂-N₃ | ~3.39 (triplet) | The azide group is also electronegative, but its magnetic anisotropy results in a slightly more upfield shift compared to the bromide. |
| mPEG6-bromide | -OCH₃ | ~3.38 (singlet) | The presence of a methoxy group instead of a benzyl group is easily identified by a sharp singlet integrating to 3 protons. The aromatic signals (7.25-7.40 ppm) and the benzylic singlet (~4.57 ppm) would be absent. |
Experimental Protocol for NMR Analysis
This section outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (¹H NMR):
- Spectrometer: 400 MHz or higher for better resolution.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
3. NMR Instrument Parameters (¹³C NMR):
- Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: 0 to 160 ppm.
4. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: Workflow for the NMR analysis of this compound.
This comprehensive guide provides researchers with the necessary information to confidently perform and interpret the NMR analysis of this compound and distinguish it from its common alternatives, ensuring the quality and success of their synthetic endeavors.
References
Comparative Guide to HPLC Purification of Benzyl-PEG6-bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of PEGylated compounds, which are crucial in modern drug development for enhancing the pharmacokinetic properties of therapeutic molecules. The purification of products from reactions involving Benzyl-PEG6-bromide presents a unique set of challenges, including the separation of the desired product from unreacted starting materials, structurally similar byproducts, and PEG oligomers of varying lengths.
This guide provides an objective comparison of common HPLC methodologies, supported by experimental data and detailed protocols, to aid researchers in developing robust and efficient purification strategies.
Understanding the Separation Challenge
Reactions involving this compound, a PEG linker with a benzyl protecting group and a reactive bromide, can result in a complex mixture.[1][2] Common impurities include unreacted this compound, the nucleophile starting material, and potential side-products. The benzyl group provides a useful UV chromophore for detection around 254-260 nm, but the PEG chain dominates the molecule's physicochemical properties, often leading to broad peaks due to its polydispersity.[3][4] Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for these separations, leveraging the hydrophobicity of the benzyl group.[4]
The reaction scheme below illustrates a typical nucleophilic substitution reaction, highlighting the primary components that require separation.
Comparison of HPLC Purification Strategies
The choice of HPLC column and mobile phase modifiers is critical for achieving optimal separation. Reversed-phase chromatography on a C18 stationary phase is the standard approach. The key variables for optimization are the organic solvent and the acidic modifier in the mobile phase.
1. Mobile Phase Modifier Comparison
Mobile phase modifiers are used to control the ionization of analytes and interact with residual silanol groups on the stationary phase, which sharpens peaks and improves resolution. The most common choices for PEGylated compounds are Trifluoroacetic Acid (TFA) and Formic Acid (FA).
| Parameter | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | Rationale & Remarks |
| Purity Achieved (%) | >98% | >98% | Both modifiers can yield high purity. TFA often provides sharper peaks for basic analytes due to its strong ion-pairing capabilities. |
| Typical Recovery (%) | 85 - 95% | 88 - 98% | Recovery can be slightly lower with TFA as strong ion-pairing can lead to irreversible adsorption of some product onto the column. |
| Peak Shape | Excellent, Sharp | Very Good | TFA is known for producing excellent, symmetrical peak shapes. FA provides good peak shape and is a preferred alternative when MS detection is required. |
| MS Compatibility | Poor | Excellent | TFA is a strong ion-suppressing agent and is generally avoided for LC-MS applications. Formic acid is volatile and enhances ionization, making it ideal for LC-MS. |
2. HPLC Column Performance
While standard C18 columns are effective, columns with different properties can offer advantages for PEGylated molecules.
| Column Type | Typical Resolution (Product vs. SM) | Peak Asymmetry | Key Advantages & Considerations |
| Standard C18 (e.g., Jupiter® C18) | 1.8 | 1.2 | Provides the best separation for many PEGylated species due to strong hydrophobic retention. A good first choice for method development. |
| C4 (e.g., Jupiter® C4) | 1.5 | 1.4 | Less retentive than C18. Can be useful if the product is very hydrophobic and elutes too late from a C18 column. Often requires a shallower gradient. |
| Bio-inert/PEEK-lined | 1.8 | 1.1 | Recommended for minimizing non-specific binding and improving recovery of PEGylated proteins and peptides. Less critical for smaller molecules but can still improve peak shape. |
Detailed Experimental Protocols
Below are two representative preparative HPLC protocols for purifying the product of a this compound reaction.
Protocol 1: Standard Purification using TFA Modifier (UV Detection)
This protocol is optimized for high-resolution purification where collected fractions will be analyzed by UV detection.
-
Sample Preparation: Dissolve the crude reaction residue in a minimal volume of 50:50 Acetonitrile/Water. Filter through a 0.45 µm PTFE syringe filter.
-
HPLC System: Preparative HPLC with UV detector.
-
Column: C18, 5 µm, 100 Å, 21.2 x 250 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV at 254 nm.
-
Flow Rate: 20.0 mL/min.
-
Gradient:
Time (min) % B 0.0 30 25.0 70 26.0 95 30.0 95 31.0 30 | 35.0 | 30 |
Protocol 2: MS-Compatible Purification using Formic Acid Modifier
This protocol is designed for purification where fractions will be analyzed by mass spectrometry, requiring a volatile mobile phase.
-
Sample Preparation: Same as Protocol 1.
-
HPLC System: Preparative HPLC with UV and/or Mass Spectrometer detector.
-
Column: C18, 5 µm, 100 Å, 21.2 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV at 254 nm and/or MS (ESI+).
-
Flow Rate: 20.0 mL/min.
-
Gradient: (Same gradient as Protocol 1, may require slight optimization).
Visualized Workflows and Logic
General Purification Workflow
The overall process from the crude reaction mixture to the final, purified product follows a standardized workflow, as illustrated below.
Decision Logic for Method Selection
Choosing the right method depends primarily on the analytical requirements for the collected fractions, particularly the need for mass spectrometry.
References
- 1. This compound, 1449202-44-1 | BroadPharm [broadpharm.com]
- 2. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the stability of different classes of PEGylated molecules, including proteins, liposomes, and nanoparticles. The information presented is supported by experimental data to aid researchers in the selection and design of PEGylated therapeutics.
In Vivo Stability: A Comparative Overview
PEGylation significantly enhances the in vivo stability of therapeutic molecules by increasing their hydrodynamic size, which reduces renal clearance and shields them from proteolytic degradation and uptake by the reticulo-endothelial system (RES). This results in a prolonged plasma half-life, a key indicator of in vivo stability.
The following table summarizes the impact of PEGylation on the plasma half-life of various molecules. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions, such as the animal model, the size and architecture of the PEG polymer, and the analytical methods used.
| Molecule Type | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | PEG Size (kDa) | PEG Architecture | Reference |
| Proteins/Peptides | ||||||
| Interferon-α2a | 2.3 hours | 65 hours | ~28 | 40 | Branched | [1](--INVALID-LINK--) |
| Asparaginase | 20 hours | 357 hours | ~18 | 5 (x2) | Linear | [1](--INVALID-LINK--) |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25 | 20 | Linear | [2](--INVALID-LINK--) |
| Anakinra | ~2.6 hours | ~10.4 hours (4-fold increase) | 4 | 40 | Linear | --INVALID-LINK--3 |
| A20FMDV2 Peptide | Almost completely degraded after 24h | >70% intact after 48h | - | 1 (PEG20) | Linear | [4](--INVALID-LINK--) |
| Liposomes | ||||||
| Doxorubicin Liposome | Short | 30-90 hours | - | 2 | Linear | (--INVALID-LINK--) |
| Camptothecin Liposome | < 5 hours | 5.9 hours | >1.2 | 5 | Linear | (--INVALID-LINK--) |
| pH-Sensitive Liposome | Similar to PEGylated | Similar to non-PEGylated | ~1 | 2 | Linear | (--INVALID-LINK--) |
| Nanoparticles | ||||||
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | ~0.89 hours | 19.5 hours | ~22 | 5 | Brush | (--INVALID-LINK--) |
| PLA-PEG Nanoparticles | - | 17.7 minutes | - | 20 | Linear | (--INVALID-LINK--) |
| Dendron Micelles | Shorter half-life | Longer half-life | - | - | Dendritic | (--INVALID-LINK--) |
Key Observations:
-
General Trend: Across all molecule types, PEGylation consistently leads to a significant increase in plasma half-life.
-
PEG Size and Architecture: The molecular weight and structure (linear vs. branched) of the PEG polymer play a crucial role in determining the extent of half-life extension. Generally, larger and branched PEGs provide a greater shielding effect, resulting in longer circulation times. However, there is an optimal PEG size beyond which further increases may not significantly enhance stability and could even be detrimental.
-
Molecule-Specific Effects: The inherent properties of the core molecule (protein, liposome, or nanoparticle) also influence the stability of the final PEGylated conjugate.
Factors Influencing the Stability of PEGylated Molecules
Several factors contribute to the overall stability of a PEGylated molecule. Understanding these factors is critical for the rational design of long-acting therapeutics.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG6-bromide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Benzyl-PEG6-bromide, a PEGylated compound containing a brominated organic moiety. The guidance is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Hazard Identification and Classification
The PEG component is generally considered to be of low toxicity and biodegradable. However, the presence of the benzyl bromide group dictates that this compound should be handled as a hazardous substance.
Hazard Summary for Benzyl Bromide Moiety
| Hazard Classification | Category | Description |
| Flammable Liquids | Category 4 | Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
| Acute Toxicity | - | Harmful if swallowed or inhaled |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat. If there is a risk of splashing, a face shield should also be used.
-
Ventilation: Always handle this compound and its waste in a certified chemical fume hood to avoid inhalation of vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material into a suitable, closed container for disposal. Avoid generating dust or aerosols. Remove all sources of ignition as the compound is combustible.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on best practices for handling halogenated organic compounds.
Experimental Protocol for Waste Segregation and Disposal
-
Do Not Dispose Down the Drain: Due to the presence of the brominated organic component, this chemical should not be disposed of in the sanitary sewer system.
-
Segregate the Waste:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), into a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and be sealable.
-
Label the container clearly as "Halogenated Organic Waste" and list "this compound" as a component.
-
-
Original Containers: Whenever possible, leave the chemical in its original container. Ensure the label is intact and legible.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly with strong oxidizing agents or bases, to prevent potentially hazardous reactions.
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
The storage area should be designated for hazardous waste and be inaccessible to unauthorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the halogenated organic waste.
-
Provide the EHS office or contractor with a complete list of the waste container's contents.
-
Waste must be disposed of in accordance with all local, state, and federal regulations.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Benzyl-PEG6-bromide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Benzyl-PEG6-bromide. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Immediate Safety and Handling Considerations
All personnel must wear appropriate Personal Protective Equipment (PPE) at all times when handling this compound. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood[4].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be disposed of immediately as hazardous waste.
-
Body Protection: A laboratory coat is required. For tasks with a higher potential for splashes or spills, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a respirator may be necessary. The appropriate respirator type should be determined based on a risk assessment.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.
-
Keep the container tightly sealed when not in use.
Handling and Use
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, evacuate the immediate area. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed container for hazardous waste disposal. Do not use combustible materials for absorption. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and absorbent materials, should be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal service.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C19H31BrO6 | |
| Molecular Weight | 435.4 g/mol | |
| Storage Condition | -20°C |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
